Quinalphos-methyl
Description
Contextualization of Organophosphorus Insecticides in Agroecosystems
Organophosphorus (OP) insecticides represent a class of chemicals extensively used in agriculture to control a wide range of insect pests. internationaljournalofmicrobialscience.com Following the restriction of many organochlorine pesticides, organophosphates became one of the most widely utilized classes of insecticides globally. internationaljournalofmicrobialscience.com Their primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals. herts.ac.uk This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing overstimulation of nerve fibers and ultimately leading to paralysis and death in target pests. herts.ac.uk
The application of OP insecticides in agroecosystems is intended to protect crops such as wheat, rice, cotton, and vegetables from damaging pests. researchgate.net However, their use raises significant environmental concerns. Due to their chemical properties, these compounds and their residues can enter the environment through various pathways, including surface runoff from treated fields, spray drift, and leaching into soil and groundwater. ijrpr.com The persistence and fate of these compounds in the environment are influenced by numerous factors, such as sunlight, temperature, soil type, pH, and microbial activity. orst.edu
Rationale for Comprehensive Environmental Research on Quinalphos-methyl
The rationale for conducting comprehensive environmental research on any pesticide, including this compound, is rooted in the need to understand its potential impact on non-target organisms and ecosystem health. The extensive use of organophosphorus pesticides can lead to the contamination of soil and aquatic environments, potentially affecting a wide array of organisms from soil microbes to fish and other wildlife. ijrpr.comusda.gov
Research is necessary to determine key environmental parameters such as the compound's persistence (measured by its half-life), mobility in soil, potential for bioaccumulation, and degradation pathways. oregonstate.edu Some pesticide metabolites can be as toxic, or even more so, than the parent compound, making it crucial to identify and study these breakdown products. jwent.net Given that this compound is a distinct chemical entity, specific research is required to elucidate its unique environmental behavior, which cannot be reliably inferred from its analogue, Quinalphos (B1678678).
Historical Trajectories of this compound Environmental Assessment
Based on publicly available scientific literature, a comprehensive historical trajectory of the environmental assessment specifically for this compound is not well-documented. While its existence as a distinct insecticide is confirmed, with its own unique CAS Registry Number (13593-08-3), detailed environmental fate and ecotoxicity studies are sparse in the public domain. magic.ecoepa.gov
In contrast, the related compound Quinalphos (CAS RN 13593-03-8) has been the subject of numerous environmental studies. epa.gov Research on Quinalphos has investigated its persistence in soil and water, biodegradation by various microorganisms, and its toxicity to aquatic organisms like fish. ijrpr.comnih.govresearchgate.net For instance, studies have determined the half-life of Quinalphos in different environmental compartments like water, sediment, and fish, and have identified metabolites such as 2-hydroxyquinoxaline (B48720). researchgate.netnih.gov However, due to the structural differences between the two molecules (dimethyl vs. diethyl esters), these findings cannot be directly and accurately applied to this compound. bcpcpesticidecompendium.org The lack of specific, publicly accessible environmental assessment data for this compound represents a significant data gap in environmental science literature.
Chemical Identity of this compound
| Property | Value |
| Common Name | This compound |
| IUPAC Name | O,O-dimethyl O-quinoxalin-2-yl phosphorothioate (B77711) |
| CAS Registry No. | 13593-08-3 |
| Molecular Formula | C10H11N2O3PS |
| Chemical Class | Organothiophosphate |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13593-08-3 |
|---|---|
Molecular Formula |
C10H11N2O3PS |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
dimethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H11N2O3PS/c1-13-16(17,14-2)15-10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |
InChI Key |
RNGDKAQQWUYBAS-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)OC1=NC2=CC=CC=C2N=C1 |
Canonical SMILES |
COP(=S)(OC)OC1=NC2=CC=CC=C2N=C1 |
Other CAS No. |
13593-08-3 |
Origin of Product |
United States |
Environmental Fate and Transport of Quinalphos Methyl
Degradation Dynamics and Persistence in Environmental Compartments
The persistence of Quinalphos-methyl varies significantly between aquatic and terrestrial systems, influenced by a multitude of environmental variables.
Persistence in Aquatic Systems
In aquatic environments, the degradation of this compound is a complex process influenced by the physical and chemical characteristics of the water body.
The persistence of this compound in water is significantly affected by factors such as pH, temperature, and the presence of dissolved organic matter (DOM) and certain ions. researchgate.netnih.govresearchgate.net Studies have shown that the degradation of this pesticide decreases as these three variables increase. nih.gov Specifically, dissolved organic matter has been found to have a retarding effect on photolytic degradation, while nitrate (B79036) ions can accelerate it. researchgate.netnih.gov The degradation in water follows first-order kinetics. nih.gov
The half-life of this compound in water can vary. For instance, in distilled water (pH 6.0), the half-life (DT50) was reported to be 80 days, while in rainwater (pH 6.8) and tap water (pH 7.8), it was 50 and 60 days, respectively. chemicalbook.com Another study under laboratory conditions with no sunlight found a half-life of 38.3 days in pure water. researchgate.net However, under simulated sunlight, the half-life in lake water and groundwater was dramatically reduced to 0.77 and 0.78 days, respectively. researchgate.net The rate of degradation is also influenced by pH, with studies showing that an increase in pH can lead to a faster breakdown. nih.govresearchgate.net For example, one study reported that the half-life of this compound decreased from 9 to 53 days as the pH changed from 5.1 to 8.1. researchgate.net
Metal ions can also play a role in the degradation of this compound. For instance, silver (Ag+) and mercury (Hg2+) ions have been shown to catalyze its hydrolysis. lam.edu.lyutripoli.edu.ly The presence of solid materials like manganese dioxide (MnO2) and titanium dioxide (TiO2) can also enhance the degradation rate, with MnO2 showing a more significant catalytic effect. utripoli.edu.ly
Photolysis, or degradation by light, is a significant pathway for the breakdown of this compound in natural waters. researchgate.net Under simulated solar irradiation, the degradation kinetics in water samples follow a pseudo-first-order reaction. researchgate.netnih.gov The photolysis half-lives have been observed to range from 11.6 to 19.0 hours, depending on the composition of the water. researchgate.netnih.gov In sunlight, the half-life for photodecomposition in water has been reported to vary from 23 to 30 days. chemicalbook.com
The primary products of photolytic degradation are formed through processes like photohydrolysis and photoisomerization. researchgate.netnih.gov Irradiation of this compound in a thin film on glass yielded its oxon analog, Quinalphos (B1678678) oxon, and quinoxolin-2-ol as the main photoproducts. chemicalbook.com
Hydrolysis is a key abiotic degradation process for this compound. lam.edu.ly The rate of hydrolysis is dependent on pH and temperature. nih.govlam.edu.ly The half-life for hydrolysis has been reported as 23 days at pH 3, 39 days at pH 6, and 26 days at pH 9. chemicalbook.com Another study found hydrolysis rates of 6.75 x 10⁻⁸ s⁻¹, 9.50 x 10⁻⁸ s⁻¹, and 17.6 x 10⁻⁸ s⁻¹ at pH 4.0, 7.0, and 10.0, respectively. utripoli.edu.ly In highly basic media (pH 11.8 - 13.6), the second-order rate constant for hydrolysis was determined to be 3.60 x 10⁻³ L mol⁻¹ s⁻¹ at 25°C. lam.edu.ly
The main hydrolysis product of this compound is 2-hydroxyquinoxaline (B48720). researchgate.netutripoli.edu.lylam.edu.ly This transformation occurs through a nucleophilic attack on either the phosphorus atom or a side chain carbon atom. lam.edu.ly The presence of certain metal ions can catalyze this process. lam.edu.lyutripoli.edu.lyajol.info
Persistence in Terrestrial Systems
In soil, the persistence of this compound is influenced by the properties of the soil matrix, including its composition and pH.
The degradation of this compound in soil is a complex process that can be influenced by soil type, organic matter content, clay content, and pH. researchgate.netresearchgate.netiupac.org The photolysis half-life of this compound on soil surfaces has been found to range from 2 to 5 days under sunlight. chemicalbook.com In one study, the photolysis half-life was shorter in sandy soil compared to other soil types, varying between 16.9 and 47.5 hours. researchgate.netnih.gov
The degradation kinetics in soil can be complex, sometimes characterized by a two-step photoreaction with a fast initial phase followed by a slower degradation rate. researchgate.netnih.gov In field conditions, the degradation appears to be faster, with a reported half-life of 1.07-1.2 days in an okra field. researchgate.net Another study reported half-lives in soil ranging from 1.07 to 1.20 days. nih.gov The degradation products identified in soil irradiation experiments include Quinalphos oxon, O,O-diethyl S-quinoxalin-2-yl phosphorothioate (B77711), quinoxolin-2-ol, and quinoxaline-2-thiol. chemicalbook.com Microbial activity also plays a significant role in the degradation of this compound in soil. jabonline.inresearchgate.netnih.govscialert.netnih.govinternationaljournalofmicrobialscience.com
Interactive Data Table: Half-life of this compound in Different Environmental Compartments
| Environmental Compartment | Condition | Half-life (t½) | Reference |
| Distilled Water | pH 6.0 | 80 days | chemicalbook.com |
| Rainwater | pH 6.8 | 50 days | chemicalbook.com |
| Tap Water | pH 7.8 | 60 days | chemicalbook.com |
| Lake Water | Simulated Sunlight | 0.77 days (18.5 hours) | researchgate.net |
| Groundwater | Simulated Sunlight | 0.78 days (18.7 hours) | researchgate.net |
| Natural Waters | Simulated Solar Irradiation | 11.6 - 19.0 hours | researchgate.netnih.gov |
| Water | Sunlight | 23 - 30 days | chemicalbook.com |
| Soil Surface | Sunlight | 2 - 5 days | chemicalbook.com |
| Sandy Soil | Simulated Solar Irradiation | 16.9 hours | researchgate.netnih.gov |
| Other Soils | Simulated Solar Irradiation | up to 47.5 hours | researchgate.netnih.gov |
| Cropped Soil (Okra) | Field Conditions | 1.07 - 1.20 days | researchgate.netnih.gov |
Photodegradation on Soil Surfaces
The breakdown of this compound on soil surfaces when exposed to sunlight, known as photodegradation, is a significant dissipation pathway. The rate and nature of this degradation are influenced by the soil's characteristics.
Research has shown that the photolysis of this compound on soil is a complex process. researchgate.net One study observed that its degradation on a thin layer of soil follows a two-step photoreaction, with a rapid initial degradation within the first four hours of irradiation, followed by a slower rate. researchgate.netnih.gov The half-life of this compound due to photolysis on soil can range from 16.9 to 47.5 hours, with a shorter half-life observed in sandy soil, indicating a strong dependency on the soil's composition. researchgate.netnih.gov In general, photolysis is considered a dominant transformation pathway on dry, sun-exposed soil surfaces. geoscienceworld.org
The products formed during the photodegradation of this compound on soil include its oxygen analog (oxon), a rearranged product O,O-diethyl S-quinoxalin-2-yl phosphorothioate, quinoxalin-2-ol, quinoxaline-2-thiol, and a sulfide. chemicalbook.com The process is generally faster on soil surfaces than in water, with sunlight-driven decomposition half-lives on soil surfaces ranging from 2 to 5 days. chemicalbook.com The photic layer, the top 2-5 mm of soil, is where this photodegradation primarily occurs. researchgate.net
Table 1: Photolysis Half-life of this compound on Different Soil Types
| Soil Type | Photolysis Half-life (hours) | Reference |
|---|---|---|
| Sandy Soil | 16.9 | researchgate.netnih.gov |
| Other Soil Samples (Range) | up to 47.5 | researchgate.netnih.gov |
Degradation in Plant Matrices
Once applied to crops, this compound undergoes degradation within the plant tissues. The rate of breakdown is generally faster in plants compared to water and soil. nih.gov
Studies on tomato and radish plants have shown that this compound degrades through processes like de-esterification, hydrolysis, and oxidation. iitr.ac.in The dissipation half-life in and on plant matrices has a reported typical value of 2.9 days, with a range of 1.2 to 8.3 days observed across nine different field crops. herts.ac.uk
The metabolic pathways in plants are complex and can result in various metabolites. iitr.ac.in Common metabolites identified in plant tissues include quinalphos oxon, O-ethyl-O-quinoxalin-2-yl phosphoric acid, 2-hydroxy quinoxaline (B1680401), and quinoxaline-2-thiol. nih.govresearchgate.net It is noteworthy that some of these metabolites, such as 2-hydroxy quinoxaline and the oxon, can be more toxic than the parent this compound compound and may persist for a longer duration. nih.gov
Table 2: Degradation of this compound in Plants
| Plant | Degradation Processes | Identified Metabolites | Reference |
|---|---|---|---|
| Tomato, Radish | De-esterification, Hydrolysis, Oxidation | Quinalphos oxon, O-ethyl-O-quinoxalin-2-yl phosphoric acid, 2-hydroxy quinoxaline, Quinoxaline-2-thiol | nih.goviitr.ac.inresearchgate.net |
Environmental Transformation Pathways of this compound
Hydrolysis Mechanisms
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for this compound. lam.edu.lyinternationaljournalofmicrobialscience.com The rate of hydrolysis is significantly influenced by pH and temperature. nih.govresearchgate.net Generally, the persistence of this compound decreases as temperature and pH increase. nih.govresearchgate.net
The main products of hydrolysis are 2-hydroxyquinoxaline and diethyl thiophosphate or diethyl phosphate (B84403). researchgate.netnih.govresearchgate.net The mechanism can involve a nucleophilic attack by water or hydroxide (B78521) ions on either the phosphorus atom or a side-chain carbon atom. lam.edu.ly In basic media, the hydrolysis leads to the formation of 2-hydroxyquinoxaline. lam.edu.ly Studies have shown that the half-life of this compound in water can range from 26 to 80 days depending on the pH. chemicalbook.com
S-Oxidation Processes
S-oxidation is a key transformation pathway for this compound, involving the oxidation of the thiono (P=S) group to the corresponding oxon (P=O) analog, known as quinalphos oxon. chemicalbook.comnih.govresearchgate.net This process can be initiated by photolysis or microbial action. chemicalbook.com Quinalphos oxon is one of the common metabolites found in water, soil, and plant matrices. nih.govresearchgate.net The formation of the oxon is significant as it is often more toxic than the parent compound. nih.govresearchgate.net
Thiono-thiol Rearrangement
This compound can undergo a thiono-thiol rearrangement, an isomerization process where the sulfur and oxygen atoms attached to the phosphorus atom switch positions. nih.govresearchgate.net This rearrangement results in the formation of the S-isomer, O,O-diethyl S-quinoxalin-2-yl phosphorothioate. chemicalbook.comafricanjournalofbiomedicalresearch.com This process has been observed during the photolysis of this compound in solution and on soil surfaces. chemicalbook.com
Identification of Key Transformation Products and Metabolites
The primary transformation of this compound involves the alteration of its phosphorus-containing moiety and the cleavage of the ester bond, leading to a variety of smaller, often more mobile, molecules.
Quinalphos Oxon is a significant transformation product formed through the oxidative desulfuration of this compound. iitr.ac.in This process involves the replacement of the sulfur atom with an oxygen atom on the phosphorus group, a reaction that can be initiated by sunlight and microbial action. iitr.ac.inchemicalbook.com Studies have identified Quinalphos Oxon as a principal metabolite in various environmental matrices, including on clay surfaces under both sunlight and UV light. iitr.ac.in It is also observed as a degradation product in water, soil, and plants. researchgate.netnih.gov The formation of this "oxon" analogue is a common transformation for organothiophosphate pesticides. iitr.ac.in
This metabolite is formed through the dealkylation of this compound, specifically the removal of one of the ethyl groups from the phosphate ester. It has been identified as a degradation product in water, soil, and plant tissues, arising from hydrolytic processes, S-oxidation, dealkylation, and thiono-rearrangement. researchgate.netnih.gov Its presence has also been noted in rats treated with quinalphos. mbimph.com
2-Hydroxyquinoxaline is a major and frequently detected metabolite of this compound. ppe.or.kr It is primarily formed through the hydrolysis of the ester bond that links the quinoxaline moiety to the diethyl phosphorothioate group. ppe.or.krresearchgate.net This hydrolysis can be mediated by microbes and is also pH-independent. ppe.or.kr 2-Hydroxyquinoxaline has been identified as a principal metabolite in soil, water, and on crops. ppe.or.krresearchgate.net Its formation is a key step in the degradation pathway of quinalphos in various environmental compartments. researchgate.netnih.govnih.gov Bacterial strains, such as Ochrobactrum sp., have been shown to degrade quinalphos, producing 2-hydroxyquinoxaline as a main metabolite. ppe.or.krnih.gov
Quinoxaline-2-thiol is another identified metabolite of this compound, observed in water, soil, and plant tissues. researchgate.netnih.gov Its formation is thought to occur through the photoisomerization of quinalphos to an intermediate, which then undergoes photooxidation. researchgate.net It has also been suggested to form via the isomerization of quinalphos to isoquinalphos, followed by hydrolysis. iitr.ac.in This metabolite has been noted as one of the principal degradation products in studies on the effects of quinalphos on soil microbes. nih.govacs.org
Dihydroxy Quinalphos Oxon has been identified as a metabolite in studies investigating the persistence and degradation of quinalphos in water. researchgate.net Its formation is proposed to occur through the oxidation of the P=S bond in quinalphos to a P=O bond, creating quinalphos oxon, which is then followed by the hydrolysis of the phosphate ester. researchgate.net Mass spectrometry has been used to confirm its presence, showing a molecular ion peak at m/z 227. researchgate.net
Diethyl Phosphate is a breakdown product resulting from the hydrolysis of this compound. researchgate.net Its formation is a consequence of the cleavage of the phosphate ester bond, releasing the diethyl phosphate moiety. This metabolite is also produced from other organophosphate pesticides like parathion (B1678463) and chlorpyrifos (B1668852). researchgate.net Studies have identified Diethyl Phosphate as a metabolite in the microbial degradation of quinalphos by strains such as Ochrobactrum sp. strain HZM. nih.govresearchgate.net Due to its structure, it is readily utilized by microorganisms as a source of carbon and phosphorus, leading to its rapid mineralization in the environment. researchgate.net
Quinoxaline
Quinalphos, an organophosphorus insecticide, undergoes degradation in the environment, leading to the formation of various metabolites. One of the primary and most significant metabolites is 2-hydroxyquinoxaline (2-HQ). researchgate.netnih.govppe.or.kr The formation of 2-hydroxyquinoxaline occurs through the hydrolysis of quinalphos, a process that can be either chemical or microbial in nature. researchgate.net This degradation pathway involves the cleavage of the C-O bond in the quinalphos molecule. jwent.netjwent.net
Studies have shown that while quinalphos itself may dissipate from the soil within a couple of weeks, its metabolite, 2-hydroxyquinoxaline, can accumulate and persist for a longer duration. researchgate.netnih.govresearchgate.net The persistence of 2-hydroxyquinoxaline is a concern as it is considered to be more toxic than the parent compound. nih.govppe.or.kr The degradation of quinalphos to 2-hydroxyquinoxaline has been observed in various environmental matrices, including water and soil. nih.govresearchgate.net
The identification of 2-hydroxyquinoxaline as a major metabolite has been confirmed through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS). scialert.netnih.gov The presence of this metabolite is a key indicator of quinalphos degradation in the environment. nih.gov The further breakdown of 2-hydroxyquinoxaline is a critical step in the complete mineralization of the original pesticide. nih.gov
Factors Influencing Environmental Degradation Kinetics
The rate at which this compound degrades in the environment is not constant but is influenced by a variety of environmental factors. These factors can significantly alter the persistence and fate of this insecticide in soil and water systems.
pH Dynamics in Soil and Water
The pH of the soil and water is a critical factor influencing the degradation rate of quinalphos. Generally, the degradation of quinalphos is faster in neutral to slightly alkaline conditions compared to acidic conditions.
In Water: Studies have shown that the persistence of quinalphos in water decreases as the pH increases. nih.gov For instance, one study reported that the half-life of quinalphos increased from 9 to 53 days when the pH was changed from 8.1 to 5.1. researchgate.net
In Soil: Similar to water, soil pH plays a significant role in quinalphos degradation. researchgate.net
Microbial Degradation: The optimal pH for the microbial degradation of quinalphos by various bacterial strains has been found to be in the range of 6.5 to 7.5. scialert.netnih.govresearchgate.net For example, Bacillus thuringiensis showed maximum degradation of quinalphos at a pH between 6.5 and 7.5. nih.govbohrium.com Similarly, Bacillus subtilis exhibited optimal degradation around a pH of 7.5. scialert.net Another bacterium, Ochrobactrum sp. strain HZM, showed optimal degradation at a pH of 7.0. nih.gov The degradation efficiency of both ZnO/MgO and ZnO/SnO2 nanocomposites in degrading Quinalphos was found to be highest at pH 7. irost.ir
Table 1: Effect of pH on Quinalphos Degradation by Bacteria
| Bacterial Strain | Optimal pH for Degradation | Reference |
|---|---|---|
| Bacillus thuringiensis | 6.5 - 7.5 | nih.govbohrium.com |
| Bacillus subtilis | 7.5 | scialert.net |
| Pseudomonas strain WL DumpQ10 | 6.0 - 8.0 | ijcmas.com |
| Ochrobactrum sp. strain HZM | 7.0 | nih.gov |
| Sphingobacterium mizutaii strain DSM 11724 | 7.2 | internationaljournalofmicrobialscience.com |
Temperature Effects on Degradation Rates
Temperature is another key environmental factor that significantly affects the degradation kinetics of quinalphos. An increase in temperature generally leads to a faster degradation rate.
In Water and Soil: The persistence of quinalphos in both water and soil decreases with an increase in temperature. nih.gov
Microbial Degradation: The rate of microbial degradation of quinalphos is also temperature-dependent. Studies on Bacillus thuringiensis showed that the degradation rate increased with temperature up to 37°C and then declined. nih.gov The optimal temperature range for this bacterium was found to be 35–37°C. nih.govresearchgate.netbohrium.com Similarly, Bacillus subtilis showed maximum degradation in the temperature range of 35–37°C. scialert.net A Pseudomonas strain demonstrated the highest degradation rates at 30°C and 35°C. ijcmas.com For Ochrobactrum sp. strain HZM, the optimal temperature for quinalphos degradation was 27°C. nih.gov
Table 2: Optimal Temperature for Quinalphos Degradation by Bacteria
| Bacterial Strain | Optimal Temperature for Degradation (°C) | Reference |
|---|---|---|
| Bacillus thuringiensis | 35 - 37 | nih.govresearchgate.netbohrium.com |
| Bacillus subtilis | 35 - 37 | scialert.net |
| Pseudomonas strain WL DumpQ10 | 30 - 35 | ijcmas.com |
| Ochrobactrum sp. strain HZM | 27 | nih.gov |
| Sphingobacterium mizutaii strain DSM 11724 | 27 | internationaljournalofmicrobialscience.com |
Dissolved Organic Matter Influence
Dissolved organic matter (DOM) present in natural waters can have a significant impact on the photodegradation of quinalphos.
Retarding Effect: Studies have shown that DOM has a predominant retarding effect on the photolysis of quinalphos in water. researchgate.netresearchgate.net This means that in waters with higher concentrations of dissolved organic matter, the degradation of quinalphos by sunlight is slower. The photolysis half-lives in water samples were observed to range from 11.6 to 19.0 hours, depending on the constitution of the irradiated media, with DOM being a key factor. researchgate.net The quality and quantity of DOM can also impact the pesticide-degrading activity of microbial consortia. nih.gov
Soil Compositional Effects (e.g., clay, organic carbon)
The composition of the soil, particularly its clay and organic carbon content, plays a crucial role in the degradation and persistence of quinalphos.
Sorption: Quinalphos can adhere to soil particles, especially organic matter, through a process called sorption. fao.org Higher organic matter content in soil generally leads to greater sorption, which can reduce the amount of pesticide available in the soil water for leaching or degradation. fao.org
Degradation Rate: The photolysis half-life of quinalphos in soil is strongly dependent on the composition of the irradiated media. researchgate.net For instance, the photolysis half-life was found to be shorter in sandy soil compared to other soil types, with values ranging from 16.9 to 47.5 hours. researchgate.net One study noted that three different soils with organic matter content varying from 1.32% to 2.11% and clay content from 5.45% to 20.45% showed variations in quinalphos degradation. researchgate.net The persistence of quinalphos decreases with an increase in the organic content of the soil. nih.gov
Solar Irradiation Intensity
Solar irradiation is a major driver of quinalphos degradation in the environment, particularly through photolysis.
Photodegradation: The intensity of solar irradiation directly influences the rate of photodegradation. Simulated solar irradiation has been used in studies to investigate the photochemical persistence of quinalphos. researchgate.netnih.gov
Accelerated Degradation: Under sunlight, the half-life of quinalphos is significantly shortened. researchgate.net In one study, the degradation kinetics in soil under simulated solar light was characterized by a fast initial photoreaction followed by a slower degradation rate. researchgate.net The phototransformation of quinalphos in water samples under simulated solar light followed pseudo-first-order kinetics. researchgate.netnih.gov
Ecotoxicological Implications of Quinalphos Methyl on Non Target Organisms
Aquatic Organism Ecotoxicology
Quinalphos-methyl, an organophosphate insecticide, poses a significant threat to aquatic ecosystems due to its high toxicity to non-target organisms. ekb.egdergipark.org.tr Its presence in water bodies, often as a result of agricultural runoff, can lead to a cascade of adverse effects on aquatic life, particularly fish. sospublication.co.inmdpi.com
Ichthyological Responses to this compound Exposure
A primary neurotoxic effect of this compound is the inhibition of cholinesterase (ChE) activity, particularly acetylcholinesterase (AChE), in fish. sospublication.co.inmbimph.com This enzyme is crucial for the proper functioning of the nervous system. sospublication.co.in Inhibition of ChE activity has been observed in various fish species upon exposure to this compound.
For instance, in snakehead fish (Channa striata), exposure to quinalphos (B1678678) resulted in significant dose-dependent inhibition of brain ChE activity. ekb.eg The highest inhibition rates were recorded at 12 hours of exposure, with a 37.7% inhibition at a lower concentration and 48.1% at a higher concentration. ekb.eg Similarly, studies on Oreochromis niloticus revealed a decline in AChE activity in both liver and brain tissues with increasing exposure duration to quinalphos. sospublication.co.insospublication.co.in The maximum decrease in this species was observed after 5 days of treatment. sospublication.co.in Research on snakehead fish also demonstrated that brain ChE inhibition significantly increases with rising water temperature, exacerbating the pesticide's toxic effects. bioflux.com.ro
Table 1: Cholinesterase Inhibition in Fish Exposed to this compound
| Species | Tissue | Exposure Details | Key Findings | Reference |
|---|---|---|---|---|
| Channa striata (Snakehead fish) | Brain | 1% and 5% of 96h-LC50 for 96h | Dose-dependent inhibition, peaking at 12h. Inhibition increased with temperature. | ekb.egbioflux.com.ro |
| Oreochromis niloticus | Liver, Brain | Sublethal concentration for 1 and 5 days | AChE activity decreased with exposure duration, maximum decrease at 5 days. | sospublication.co.insospublication.co.in |
| Cyprinus carpio (Common carp) | Not specified | Sublethal concentration | Depression in cholinesterase activity. | mbimph.com |
Exposure to this compound is known to induce oxidative stress in fish by generating reactive oxygen species (ROS). dergipark.org.trmbimph.com This leads to an imbalance in the antioxidant defense system and can cause damage to vital cellular components like lipids, proteins, and DNA. dergipark.org.trneptjournal.com
Studies have shown that this compound exposure elevates levels of lipid peroxidation (LPO), a key indicator of oxidative damage. dergipark.org.trneptjournal.com In zebrafish (Danio rerio) liver organotypic cultures, exposure to quinalphos resulted in increased levels of malondialdehyde (MDA), a product of LPO, in a concentration- and time-dependent manner. dergipark.org.tr Similarly, in common carp (B13450389) (Cyprinus carpio), a significant increase in LPO was observed in both the liver and kidney after exposure to sublethal concentrations of the pesticide. neptjournal.com
To counteract the damaging effects of ROS, fish possess an antioxidant defense system that includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST). dergipark.org.tr Research indicates that this compound exposure significantly alters the activity of these enzymes. In zebrafish liver cultures, the levels of CAT, SOD, and GST increased with higher concentrations and longer exposure durations. dergipark.org.tr Conversely, in Oreochromis mossambicus, chronic exposure to quinalphos led to a decrease in the activities of these antioxidant enzymes in the gills. neliti.com In Cyprinus carpio, SOD and CAT activities decreased drastically after 32 days of exposure to sublethal concentrations. neptjournal.com
Table 2: Oxidative Stress Markers in Fish Exposed to this compound
| Species | Tissue | Marker | Effect | Reference |
|---|---|---|---|---|
| Danio rerio (Zebrafish) | Liver (organotypic culture) | Catalase (CAT), Superoxide Dismutase (SOD), Glutathione-S-Transferase (GST) | Increased levels | dergipark.org.tr |
| Cyprinus carpio (Common carp) | Liver, Kidney | Lipid Peroxidation (LPO) | Increased | neptjournal.com |
| Cyprinus carpio (Common carp) | Liver, Kidney | Superoxide Dismutase (SOD), Catalase (CAT) | Decreased after 32 days | neptjournal.com |
| Oreochromis niloticus | Liver, Brain | Catalase (CAT), Glutathione-S-Transferase (GST) | Significant change from control | sospublication.co.insospublication.co.in |
| Oreochromis mossambicus | Gills | Antioxidant enzymes | Decreased activities | neliti.com |
This compound exposure leads to significant alterations in various biochemical parameters and metabolic pathways in fish, indicating widespread physiological stress. A notable effect is the depletion of protein content in various tissues. ijsrst.com In Channa gachua, chronic exposure to quinalphos resulted in a significant reduction in protein levels in the gills, liver, kidney, and muscle. ijsrst.com This protein degradation suggests a disturbance in protein metabolism, possibly due to proteolysis to meet increased energy demands under stress. researchgate.net Similar decreases in protein content have been observed in the muscle of Labeo rohita and Oreochromis niloticus exposed to quinalphos. researchgate.net
Carbohydrate metabolism is also affected, as evidenced by the depletion of glycogen (B147801) reserves. In Channa gachua, glycogen content in the gill, liver, muscle, and kidney was found to be reduced following quinalphos exposure, with the liver being the most affected tissue. ijsrst.com This reduction in glycogen suggests its utilization to provide energy to cope with the toxicant-induced stress.
Furthermore, quinalphos exposure can alter the activity of key metabolic enzymes. In Labeo rohita, exposure to sublethal concentrations of quinalphos led to an elevation in acid phosphatase (ACP) levels while alkaline phosphatase (ALP) levels were depleted. researchgate.net
This compound has been shown to be genotoxic, causing damage to the DNA of aquatic vertebrates. dergipark.org.troatext.com The comet assay, or single-cell gel electrophoresis, is a common method used to detect DNA strand breaks. dergipark.org.troatext.com
In a study using zebrafish (Danio rerio) liver organotypic cultures, quinalphos was found to cause DNA damage in a concentration- and time-dependent manner, as measured by the comet assay. dergipark.org.trdergipark.org.tr Increased tail lengths in the comet assay indicated a higher degree of DNA damage with increasing concentrations and exposure durations. dergipark.org.tr
Research on silver barb (Barbonymus gonionotus) has also demonstrated the genotoxic potential of quinalphos. Acute exposure to a commercial formulation containing quinalphos resulted in a significant reduction of DNA content in the blood, brain, liver, kidney, and muscle. nih.gov Furthermore, chronic exposure led to a dose-dependent increase in the frequencies of nuclear and morphological abnormalities in erythrocytes, confirming the pesticide's ability to cause genetic damage. nih.gov These findings highlight that quinalphos can induce significant DNA damage in fish, which can have long-term consequences for their health and survival. dergipark.org.trnih.govnih.gov
Table 3: Genotoxic Effects of this compound in Fish
| Species | Assay/Endpoint | Tissue/Cell Type | Key Findings | Reference |
|---|---|---|---|---|
| Danio rerio (Zebrafish) | Comet Assay | Liver (organotypic culture) | Concentration- and time-dependent DNA damage. | dergipark.org.trdergipark.org.tr |
| Barbonymus gonionotus (Silver barb) | DNA content, Erythrocyte Nuclear Abnormalities (ENA), Micronucleus (MN) Assay | Blood, Brain, Liver, Kidney, Muscle, Erythrocytes | Significant reduction in DNA content; increased frequencies of ENA and MN. | nih.govnih.gov |
| Cyprinus carpio (Common carp) | Comet Assay, Micronucleus Assay, Nuclear Abnormality Assay | Erythrocytes | Genotoxic effects observed. | researchgate.net |
| Rats | Comet Assay, Micronucleus Assay | Liver, Brain, Lymphocytes, Bone Marrow | Caused significant DNA damage. | oatext.com |
Exposure to this compound can induce significant behavioral abnormalities in fish, which can impair their survival and reproductive success. These behavioral changes are often linked to the neurotoxic effects of the pesticide, particularly the inhibition of acetylcholinesterase. ekb.egresearchgate.net
Fish exposed to sublethal concentrations of quinalphos often exhibit irregular, erratic, and darting swimming movements. researchgate.netthaiscience.info Other observed behavioral anomalies include hyperexcitability, loss of equilibrium, and sinking to the bottom. researchgate.netthaiscience.info In common carp (Cyprinus carpio), exposure to quinalphos led to such abnormal swimming patterns, and the fish became lethargic and restless over time. researchgate.net Caudal bending has also been noted as a significant morphological alteration. researchgate.netthaiscience.info
Invertebrate Responses in Aquatic Systems
This compound, an organothiophosphate insecticide, demonstrates significant toxicity to various aquatic organisms, with crustaceans often exhibiting high sensitivity. ijramt.com Studies have shown that this compound can be particularly harmful to freshwater prawns and other crustaceans, affecting their survival, physiology, and behavior even at low concentrations. ekb.egworldwidejournals.com
Research on the giant freshwater prawn, Macrobrachium rosenbergii, has established that quinalphos is considerably more toxic than other organophosphates like dimethoate (B1670662). worldwidejournals.com The 96-hour median lethal concentration (LC50) for M. rosenbergii post-larvae (PL) was determined to be 0.774 μg/L for quinalphos, a value over 1000 times more toxic than that of dimethoate (0.856 mg/L). worldwidejournals.com Another study found a 96h-LC50 of 0.69µg/L for post-larval (P35) Macrobrachium rosenbergii. ekb.eg Exposure to quinalphos leads to significant metabolic distress in these prawns, evidenced by their attempts to escape from the contaminated water, with mortality rates increasing with higher concentrations. worldwidejournals.com
The toxic effects of quinalphos on crustaceans are largely attributed to its inhibition of the enzyme acetylcholinesterase (AChE). ijsrp.org AChE is crucial for the proper functioning of the nervous system. When inhibited, acetylcholine (B1216132) accumulates, leading to neurological issues such as irritability, restlessness, muscular twitching, convulsions, and ultimately, death. ijsrp.org Studies on M. rosenbergii have documented a significant decrease in AChE activity upon exposure to quinalphos. ijsrp.orgresearchgate.net This inhibition has been observed to persist for days even after the exposure has ended. ijsrp.org
Beyond acute lethality, sublethal concentrations of quinalphos can induce a range of adverse effects. In the freshwater field crab, Spiralothelphusa hydrodroma, exposure to sublethal concentrations of quinalphos resulted in a significant decrease in biochemical constituents like proteins, carbohydrates, and lipids in various tissues, including the brain, thoracic ganglion, and eyestalk. journalijcar.orgwisdomlib.org This indicates that the pesticide disrupts normal metabolic processes, forcing the organism to utilize its energy reserves to cope with the toxic stress. wisdomlib.org For instance, a notable reduction in lipid content was observed in the muscle, gills, and hepatopancreas of treated crabs, suggesting accelerated hydrolysis of lipids to meet increased energy demands. wisdomlib.org
Interactive Data Table: Toxicity of this compound to Crustaceans
| Species | Life Stage | Exposure Duration | LC50 Value | Reference |
|---|---|---|---|---|
| Macrobrachium rosenbergii | Post-larvae (PL) | 96 hours | 0.774 µg/L | worldwidejournals.com |
| Macrobrachium rosenbergii | Post-larval (P35) | 96 hours | 0.69 µg/L | ekb.eg |
| Macrobrachium lamarrei | Not specified | 96 hours | 0.461 mg/L | worldwidejournals.com |
| Penaeus monodon | Not specified | 48 hours | 0.12 - 0.55 µg/L | uliege.be |
| Penaeus indicus | Not specified | 24 hours | 2.7 µg/L | uliege.be |
| Daphnia magna | <24 hours old | 48 hours | 0.00051 mg/L | fujifilm.com |
Freshwater planarians, such as those from the genus Dugesia and Schmidtea, are emerging as valuable models for studying the neurotoxicity of chemical compounds, including organophosphate pesticides like this compound. ppqs.gov.inresearchgate.net Their simple, yet mammalian-like cholinergic nervous system makes them suitable for assessing the impacts of neurotoxic substances. ppqs.gov.inresearchgate.net Organophosphates are known to be potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system, and this mechanism is a key factor in their toxicity to planarians. ppqs.gov.inresearchgate.netnih.gov
Studies have demonstrated that planarians are sensitive to organophosphates and can be used as biosensors to evaluate the effectiveness of bioremediation strategies. ppqs.gov.inresearchgate.net For example, the use of an engineered enzyme, SsoPox-αsD6, has been shown to drastically decrease mortality and improve the mobility of planarians exposed to quinalphos. ppqs.gov.inresearchgate.net This highlights the direct toxic impact of quinalphos on these organisms. While specific studies focusing solely on the response of planarians to this compound are limited, the broader research on organophosphates provides significant insights.
High-throughput screening of various organophosphates on the planarian Dugesia japonica revealed that these pesticides can cause a range of neurotoxic effects. nih.gov While AChE inhibition is the primary mechanism of acute toxicity, leading to paralysis and death, developmental neurotoxicity can occur through other pathways. nih.gov Research indicates that planarians possess the metabolic capability to bioactivate certain organophosphates into their more toxic oxon forms, which are potent AChE inhibitors. nih.gov
Exposure to different organophosphates can lead to varied behavioral and morphological responses in planarians. For instance, studies on Dugesia (Girardia) tigrina have shown that exposure to pesticides can affect their behavior. dntb.gov.ua While not specific to this compound, research on other pesticides like glyphosate (B1671968) formulations has demonstrated effects on stickiness and response to noxious stimuli in adult planarians. frontiersin.org The neonicotinoid insecticide thiamethoxam, for example, has been shown to have a lower toxicity to Girardia tigrina compared to other invertebrates, but it still affected their feeding rate at higher concentrations. mdpi.com
The sensitivity of planarians to organophosphates underscores their utility in ecotoxicological assessments. Their response to these chemicals, from mortality to subtle behavioral changes, provides a comprehensive picture of the potential environmental risks posed by pesticides like this compound.
Terrestrial Arthropod Ecotoxicology
This compound has been shown to have detrimental effects on various predatory arthropods that are crucial for natural pest control in agricultural settings.
Rhynocoris spp.: Studies on reduviid predators like Rhynocoris kumarii and Rhynocoris marginatus have demonstrated the negative impacts of quinalphos. researchgate.netresearchgate.net Exposure to sublethal concentrations of quinalphos led to an increase in the total haemocyte count (THC) and the percentage of granular haemocytes, while reducing prohaemocytes and plasmatocytes in R. kumarii. researchgate.net These alterations in the haemogram indicate a physiological stress response to the insecticide. researchgate.net Furthermore, quinalphos exposure has been found to increase the duration of nymphal stages and decrease the body weight, fecundity (egg production), and longevity of these predatory bugs. researchgate.netresearchgate.netijeab.com In a comparative study, quinalphos was found to be less toxic than methylparathion but still posed a significant threat to R. marginatus. researchgate.net Another study on Rhynocoris longifrons showed that quinalphos reduced body weight and fecundity. ijeab.com
Green Lacewings (Chrysoperla spp.): Green lacewings are important predators of various agricultural pests. Research has indicated that quinalphos is toxic to green lacewings. informaticsjournals.co.in One study found that residual toxicity of quinalphos to the second instar larvae of Mallada boninensis (a green lacewing species) persisted for up to one month. informaticsjournals.co.in While some studies have focused on newer insecticides, the data on older organophosphates like quinalphos consistently point towards a high level of toxicity to these beneficial insects. wsu.edunih.govekb.eg
Spiders: Spiders are generalist predators that play a significant role in suppressing pest populations in agroecosystems. journalcra.com Laboratory and field studies have consistently shown that quinalphos is toxic to spiders. journalcra.comresearchgate.netjournalcra.comphytojournal.com In a study on spiders in the Kuttanad rice agroecosystem, quinalphos caused 65% mortality, which was higher than monocrotophos (B1676717) but lower than methyl parathion (B1678463). journalcra.comjournalcra.com Another study in an okra ecosystem found that quinalphos significantly suppressed spider populations. researchgate.net Similarly, research in chickpea fields reported that quinalphos at a 0.05% concentration resulted in a 46.79% mortality rate in the spider population. phytojournal.comuok.edu.in The susceptibility to quinalphos can vary between different spider species, with some like Pardosa pseudoannulata showing less susceptibility compared to others like Tetragnatha mandibulata. journalcra.comjournalcra.com
Interactive Data Table: Impact of this compound on Predatory Arthropods
| Predator Group | Species | Observed Effects | Reference |
|---|---|---|---|
| Predatory Bugs | Rhynocoris kumarii | Altered haemocyte counts, increased stadial period, decreased body weight, fecundity, and longevity. | researchgate.net |
| Predatory Bugs | Rhynocoris longifrons | Reduced body weight and fecundity. | ijeab.com |
| Green Lacewings | Mallada boninensis | Residual toxicity to larvae lasted up to one month. | informaticsjournals.co.in |
| Spiders | General population | 65% mortality in rice agroecosystem. | journalcra.comjournalcra.com |
| Spiders | General population | Significant suppression of population in okra ecosystem. | researchgate.net |
| Spiders | General population | 46.79% mortality in chickpea fields. | phytojournal.comuok.edu.in |
Parasitoid wasps are highly effective biological control agents, but they are often very sensitive to insecticides. frontiersin.org Organophosphates, including this compound, are generally recognized as being highly toxic to these beneficial insects. agrio.app
Studies on Trichogramma chilonis, an important egg parasitoid used in the control of various lepidopteran pests, have demonstrated the detrimental effects of quinalphos. Research has shown that quinalphos is toxic to the adult stages of T. chilonis. epa.gov One study revealed that quinalphos was among the insecticides that were more toxic to this parasitoid. epa.gov
Furthermore, the impact of quinalphos extends to the immature stages of the parasitoid. When parasitized host eggs are sprayed with quinalphos, the emergence of adult parasitoids is significantly reduced. 14.139.155 In a comparative study of twelve insecticides, quinalphos was found to be one of the most toxic, allowing for very low emergence rates of T. chilonis from treated host eggs. 14.139.155 Another study comparing the effects of various insecticides on the immature stages of T. chilonis found that quinalphos, along with chlorpyriphos and indoxacarb, resulted in lower adult emergence compared to some newer insecticides and biopesticides. academicjournals.org
The sublethal effects of organophosphates on parasitoids are also a significant concern. Exposure to these chemicals can lead to reduced longevity, lower fecundity, and altered host-finding and oviposition behaviors, which can severely impair their effectiveness as biological control agents. uni-regensburg.decambridge.org For example, exposure to the organophosphate chlorpyrifos (B1668852) has been shown to reduce the number of females in a parasitoid wasp population and can impair the response of males to female sex pheromones. uni-regensburg.deunirioja.es While these studies did not specifically use this compound, the similar mode of action of organophosphates suggests that this compound would likely have comparable sublethal effects on Trichogramma and other parasitoids.
Impact on Beneficial Arthropods in Agroecosystems
Sublethal Effects on Arthropod Development and Reproduction
This compound, an organophosphorus insecticide, can induce significant sublethal effects on the development and reproduction of non-target arthropods. These effects, while not immediately lethal, can have profound long-term consequences for population dynamics and ecosystem stability. researchgate.net
Chronic toxicity from insecticides like quinalphos can result in very low fecundity and high molting rates in adult arthropods. researchgate.net Research on soil microarthropods has shown that even short-term exposure can delay egg-laying and decrease fecundity. researchgate.net The reproductive sensitivity of these non-target organisms serves as a potential ecotoxicological indicator for assessing pesticide pollution in soil. researchgate.net
It is important to note that sublethal effects are not limited to changes in life history traits. They can also manifest as alterations in behavior, such as reduced predation rates. mdpi.com The specific impacts are dependent on various factors including the insect species, its developmental stage, sex, and the concentration of the pesticide. mdpi.com
Table 1: Sublethal Effects of Quinalphos on Rhynocoris longifrons
| Parameter | Effect | Reference |
|---|---|---|
| Stadial Period | Increased | ijeab.com |
| Body Weight | Decreased | ijeab.com |
| Fecundity (Egg Production) | Reduced | ijeab.com |
| Longevity | Reduced | ijeab.com |
Soil Microarthropod Sensitivity (e.g., Acarina, Collembola)
Soil microarthropods, such as mites (Acarina) and springtails (Collembola), are integral to decomposition and nutrient cycling processes. Their sensitivity to pesticides like quinalphos makes them valuable bioindicators of soil health.
Field investigations have revealed that Acarina are generally more sensitive to quinalphos than Collembola. researchgate.net Following treatment with quinalphos, a significant decrease of up to 71.2% in the Acarina population was observed. researchgate.net In contrast, some studies have reported that Collembola are more sensitive than Acarina to quinalphos. researchgate.netresearchgate.net This discrepancy highlights that the relative sensitivity can vary depending on the specific species and environmental conditions.
Table 2: Comparative Sensitivity of Soil Microarthropods to Quinalphos
| Microarthropod Group | Observed Sensitivity to Quinalphos | Key Findings | Reference |
|---|---|---|---|
| Acarina (Mites) | Generally more sensitive than Collembola in some studies. | Population decreases of up to 71.2% have been recorded after treatment. | researchgate.net |
| Collembola (Springtails) | Reported as more sensitive than Acarina in other studies. | Susceptibility to various pesticides is well-documented. | researchgate.netresearchgate.net |
Interactions with Soil Microbial Communities
Effects on Microbial Diversity and Population Dynamics
Application of quinalphos has been shown to have varied effects on different microbial groups. Some studies report a short-term inhibitory effect on the total bacterial population in groundnut fields, which recovered within 45-60 days. researchgate.net In contrast, the fungal population was initially inhibited by quinalphos but showed no significant effect after 60 days. researchgate.net Other research indicates that organophosphate insecticides, including quinalphos, can inhibit the growth and population of both soil bacteria and fungi. researchgate.netmdpi.com
The impact of quinalphos on microbial populations can be dose-dependent. Lower concentrations of quinalphos, along with other insecticides, may have a positive or synergistic effect, while higher doses tend to have an antagonistic or adverse effect. mdpi.comijcmas.com The toxicity of pesticides to soil microbes is also influenced by soil type; for instance, quinalphos has been observed to have a more toxic influence on microorganisms in loamy sand compared to sandy loam, likely due to higher bioavailability in soils with lower clay and organic carbon content. nih.gov
The alteration of microbial communities can have cascading effects on soil processes. For example, changes in the populations of nitrogen-fixing bacteria can impact nutrient availability for plants. core.ac.uk
Influence on Soil Enzyme Activities (e.g., hydrolases, oxidoreductases, dehydrogenases, phosphatases)
Soil enzymes are crucial mediators of biogeochemical processes, and their activity is often used as an indicator of soil health. Quinalphos has been shown to affect a range of soil enzyme activities.
The effects of quinalphos on phosphatase activity , which is involved in phosphorus cycling, can be complex. Some studies suggest an initial increase in phosphatase activity followed by a gradual reduction. nih.gov
The impact of pesticides on soil enzymes is not always negative. In some cases, certain pesticides have been found to increase soil enzyme activities. aloki.hu However, the general trend for many insecticides, including organophosphates like quinalphos, is an inhibitory effect on enzymes such as hydrolases and oxidoreductases. researchgate.netaloki.huekb.eg
Table 3: Influence of Quinalphos on Soil Enzyme Activities
| Enzyme | Effect of Quinalphos | Reference |
|---|---|---|
| Dehydrogenase | Generally inhibitory, though stimulation in the rhizosphere has been noted. | core.ac.ukresearchgate.net |
| Phosphatase | Initial increase followed by gradual reduction reported in some cases. | nih.gov |
| Hydrolases | Generally negative impact reported. | researchgate.netaloki.hu |
| Oxidoreductases | Generally negative impact reported. | researchgate.netaloki.hu |
Impact on Biogeochemical Cycling mediated by Microbes
By altering microbial populations and their enzymatic activities, quinalphos can disrupt essential biogeochemical cycles in the soil. ppe.or.kr These cycles, including those of carbon, nitrogen, and phosphorus, are vital for maintaining soil fertility and ecosystem productivity.
The inhibition of key enzymes by quinalphos can slow down the rates of nutrient mineralization. For example, a reduction in phosphatase activity can limit the availability of inorganic phosphorus to plants. aloki.hu Similarly, impacts on nitrogen-fixing bacteria and enzymes involved in the nitrogen cycle can affect nitrogen availability. core.ac.uk
The accumulation of pesticides and their metabolites in the soil can disturb the delicate balance of microbial communities responsible for these transformations. ppe.or.kr The disruption of these cycles can have long-term consequences for agricultural productivity and environmental health. ppe.or.kr
Rhizosphere-Associated Microbial Activities
The rhizosphere, the soil region directly influenced by plant roots, is a hotspot of microbial activity that is crucial for plant health and nutrient uptake. nih.gov Quinalphos can have specific impacts on the microbial communities and their activities within this critical zone.
Studies have shown that seed treatments with quinalphos can inhibit the arginine ammonification activity of rhizospheric microbes. acs.org Arginine ammonification is a component of nitrogen mineralization. In loamy sand soil, quinalphos was found to stimulate rhizospheric N-mineralization, while its metabolites were inhibitory. acs.org
Analytical Methodologies for Quinalphos Methyl in Environmental Matrices
Chromatographic Techniques for Residue Analysis
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two major chromatographic techniques utilized for the determination of Quinalphos-methyl residues. These methods, often coupled with highly sensitive detectors, allow for the accurate measurement of trace amounts of the compound in complex matrices such as soil, water, and agricultural products.
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved based on the compound's partitioning between a stationary phase within a capillary column and a gaseous mobile phase. The choice of detector is crucial for achieving the required sensitivity and selectivity.
The Flame Thermionic Detector (FTD), also known as a Nitrogen-Phosphorus Detector (NPD), is highly selective for compounds containing phosphorus and nitrogen, making it exceptionally suitable for the analysis of organophosphate pesticides like this compound. nih.gov This selectivity minimizes interference from other co-extracted compounds in the sample matrix, resulting in cleaner chromatograms and lower detection limits compared to less selective detectors.
In a multi-residue method for determining 25 fungicides and insecticides in soil, GC-NPD was the final step for determination. nih.gov The method demonstrated good linearity over a concentration range of 50-2000 µg/L, with detection limits for the pesticides studied ranging from 0.1 to 10.4 µg/kg. nih.gov Another study analyzing organophosphorus pesticides in vegetables utilized a GC-FTD after a modified QuEChERS extraction, demonstrating the detector's specificity by comparing the retention times of pesticides in standard solutions and matrix solvents. researchgate.net
The Electron Capture Detector (ECD) is highly sensitive to compounds with electronegative functional groups, such as halogens, but it can also be used for the analysis of organophosphorus pesticides. While not as selective for phosphorus as the FTD/NPD, the ECD can provide the sensitivity required for residue analysis in certain applications.
A multi-residue method for organophosphorus and pyrethroid pesticides in various food samples was developed using capillary gas chromatography with electron-capture detection (GC-ECD). nih.govacs.org Average recoveries for fortified samples ranged from 49% to 146%, with the majority falling between 80% and 120%. nih.govacs.org In another study analyzing pesticide residues in post-mortem whole blood, GC-μECD was used for compound confirmation, achieving a limit of quantitation of 50 ng/mL for Quinalphos (B1678678). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful and definitive techniques for the analysis of this compound. Mass spectrometry provides not only quantification but also structural information, which allows for unambiguous identification of the analyte. The mass spectrometer can be operated in different modes, such as selected ion monitoring (SIM) for enhanced sensitivity in GC-MS or multiple reaction monitoring (MRM) in GC-MS/MS for exceptional selectivity and sensitivity. nih.govthepharmajournal.comnih.gov
Several studies have validated GC-MS/MS methods for this compound in diverse matrices. In a study on tomato, a GC-MS/MS method was used to analyze residues following a QuEChERS extraction. The limit of quantification (LOQ) was established at 0.05 mg/kg, with a retention time of 16.432 minutes for Quinalphos. thepharmajournal.comresearchgate.net Another study for the analysis of 203 pesticides in soil also reported an LOQ of 0.01 mg/kg with average recoveries between 70% and 120%. aensiweb.com For the analysis of Quinalphos in surface water using solid-phase microextraction (SPME) coupled with GC-MS, the detection limit was found to be between 0.7–50 ng/L, with recoveries of 71–104%. oup.com
Table 1: Performance of GC-MS Methods for this compound Analysis
| Matrix | Method | LOQ/LOD | Recovery (%) | Retention Time (min) |
|---|---|---|---|---|
| Tomato | GC-MS/MS | 0.05 mg/kg (LOQ) | >85% | 16.432 |
| Soil | GC-MS/MS | 0.01 mg/kg (LOQ) | 70-120% | Not Specified |
| Surface Water | SPME-GC-MS | 0.7-50 ng/L (LOD) | 71-104% | Not Specified |
| Whole Blood | GC-MS | 50 ng/mL (LOQ) | 72-102% | Not Specified |
High-Performance Liquid Chromatography (HPLC) is an alternative and complementary technique to GC for pesticide residue analysis. It is particularly well-suited for less volatile or thermally labile compounds. The separation is based on the analyte's interaction with a stationary phase in a column and a liquid mobile phase.
A simple reverse-phase HPLC (RP-HPLC) method was developed for the simultaneous detection of Quinalphos and Cypermethrin. ijariit.com The analysis was performed on a C18 column with a mobile phase of acetonitrile and water (80:20 v/v). Detection was carried out using a PDA detector at a wavelength of 316 nm for Quinalphos, and the method was able to detect the compound at a concentration of 0.4 mg/L. ijariit.com Other studies have also employed HPLC with UV-Vis or PDA detectors for the analysis of Quinalphos residues in environmental samples like soil. researchgate.net
The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has become a dominant technique in pesticide residue analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds. researchgate.net This method allows for the direct analysis of sample extracts with minimal cleanup, significantly reducing analysis time. The use of multiple reaction monitoring (MRM) provides two levels of mass selectivity, ensuring reliable identification and quantification even at very low concentrations.
A multi-residue method for 340 pesticides in fresh pepper using QuEChERS extraction followed by LC-MS/MS was validated. curresweb.com The method showed good performance with recoveries between 70% and 120% at spiking levels of 0.01, 0.05, and 0.1 mg/kg. curresweb.com Validation studies for pesticide residues in other complex matrices like honeybees and high-protein pulses also demonstrate the robustness of LC-MS/MS, with LOQs often in the low µg/kg range and good recovery and precision. mdpi.comeurl-pesticides.eu
Table 2: Performance of LC-MS/MS Methods for Multi-Residue Analysis Including this compound
| Matrix | Method | Spiking Levels | Recovery (%) | Reproducibility (RSD%) |
|---|---|---|---|---|
| Fresh Pepper | QuEChERS-LC-MS/MS | 0.01, 0.05, 0.1 mg/kg | 70-120% | 4-24% |
| Cucumber | QuEChERS-LC-MS/MS | 10, 20, 50 µg/kg | 70-120% | <20% |
High Performance Liquid Chromatography (HPLC)
Spectroscopic and Luminescence-Based Methods
The detection and quantification of this compound in environmental samples can be achieved through various analytical techniques that rely on the interaction of the compound with electromagnetic radiation. These methods include UV-Visible spectrophotometry, spectrofluorometry, and chemiluminescence, each offering distinct advantages in sensitivity and application.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry presents a cost-effective and accessible method for the determination of this compound. One such approach involves a flotation-dissolution-spectrophotometric method where the analysis is conducted in the visible range. In a specific application, the absorbance of a colored system containing this compound was measured at a wavelength of 660 nm. ijcrt.org This method demonstrated high sensitivity, with a molar absorptivity of 1.2×10^5 L mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 1.01×10⁻³ µg cm⁻². ijcrt.org The technique has been successfully applied to determine this compound in various environmental samples, including soil, agricultural products, and polluted water, achieving good mean recoveries ranging from 96.7% to 98.7%. ijcrt.org
However, it is important to note that the utility of UV-Vis spectrophotometry for the precise quantification of pesticides is sometimes debated. Some perspectives suggest that it is more of a qualitative tool and that for trace-level quantification in complex matrices, chromatographic methods are more appropriate and acceptable. researchgate.net For instance, while high-performance liquid chromatography (HPLC) systems often employ UV-Vis detectors, this is part of a separation technique that provides much higher selectivity than direct spectrophotometry. ijariit.comresearchgate.net
Table 1: Performance of a UV-Visible Spectrophotometric Method for this compound
| Parameter | Value | Source |
|---|---|---|
| Wavelength (λmax) | 660 nm | ijcrt.org |
| Molar Absorptivity | 1.2×10^5 L mol⁻¹ cm⁻¹ | ijcrt.org |
| Sandell's Sensitivity | 1.01×10⁻³ µg cm⁻² | ijcrt.org |
| Mean Recovery | 96.7% - 98.7% | ijcrt.org |
Spectrofluorometric Assays
Spectrofluorometry offers a sensitive alternative for the detection of this compound. A notable method involves the decomposition of this compound with sodium ethoxide to form sodium diethyl thiophosphate (Na-DETP). researchgate.net This derivative is then extracted as an ion-pair complex with a cationic fluorescein into an organic solvent like 1-chloro-2-nitrobenzene. The fluorescence of the resulting ion-pair complex is measured at an emission wavelength of 530 nm following excitation at 490 nm. researchgate.net This technique is highly sensitive, enabling the determination of this compound at the nanogram level, and has been effectively applied to samples such as water, food grains, and vegetables. researchgate.net
Chemiluminescence (CL) Methods
Chemiluminescence (CL) methods are renowned for their high sensitivity and rapid analysis times. A simple and sensitive CL method has been developed for this compound based on its ability to significantly enhance the light emission from the luminol-hydrogen peroxide (H₂O₂) reaction in a strongly alkaline medium (pH 13). researchgate.netresearchgate.netnih.gov
To mitigate interference from metal ions that can also catalyze the luminol reaction, a chelating agent such as EDTA is added to the luminol solution. researchgate.netnih.gov Under optimal conditions, the intensity of the chemiluminescence is directly proportional to the concentration of this compound. This method has been successfully used for the analysis of the pesticide in vegetable samples like cherry tomatoes and green peppers, yielding high average recoveries of 97.20% and 90.13%, respectively. researchgate.netnih.gov
Table 2: Key Parameters of a Chemiluminescence Method for this compound
| Parameter | Optimal Condition/Value | Source |
|---|---|---|
| Reagents | Luminol-H₂O₂ | nih.gov |
| pH | 13 | nih.gov |
| Luminol Concentration | 5.0 x 10⁻⁴ mol/L | nih.gov |
| H₂O₂ Concentration | 0.05 mol/L | nih.gov |
| Linear Range | 0.02 µg/mL - 1.0 µg/mL | nih.gov |
| Detection Limit (3σ) | 0.0055 µg/mL | nih.gov |
Kinetic-Fluorimetric Analysis
Kinetic-fluorimetric methods leverage the rate of a chemical reaction to determine the concentration of an analyte. For this compound, a method has been developed based on kinetically monitoring its hydrolysis in a basic medium. nih.gov The measurement of the reaction rates allows for the quantification of the pesticide. Two variations of this method have been explored: one where reagents are mixed directly in the measurement cell and another that employs a stopped-flow mixing technique for faster and more controlled reagent mixing. nih.gov The hydrolysis reaction is complete within 100 seconds, making the method suitable for routine analysis. nih.gov This approach has proven effective for determining this compound in various water samples, including drinking, well, and river water, with detection limits of 50 ng/mL for the manual procedure and 140 ng/mL for the stopped-flow technique. nih.gov
Electrochemical and Nanosensor Applications
The field of electrochemical sensors and nanosensors offers promising advancements for the sensitive and selective detection of pesticides. These sensors often utilize nanomaterials to enhance their performance, such as by increasing the electrode surface area, improving conductivity, and providing a stable platform for immobilizing biomolecules. nih.govencyclopedia.pub Common materials used in the fabrication of these sensors include gold nanoparticles (AuNPs), carbon nanotubes (CNTs), and magnetic nanoparticles (MNPs). nih.gov
While a wide array of electrochemical nanosensors has been developed for various organophosphate pesticides, specific applications for this compound are also emerging. nih.gov One innovative approach utilizes a fluorescent nanosensor for the dual detection of copper ions and this compound. This sensor is based on a nanocomposite of blue-emitting carbon dots and copper(II) ions (BCDs@Cu(II)). The system functions as a highly sensitive probe, with a detection limit for this compound estimated at 510 nM. researchgate.net This nanosensor has been effectively applied to detect this compound in real-world samples like rice and tea, demonstrating good recovery percentages. researchgate.net The development of such nanosensors represents a move towards portable, rapid, and highly sensitive on-site monitoring of environmental contaminants.
Sample Preparation and Extraction Techniques in Environmental Monitoring
Effective sample preparation is a critical step that precedes instrumental analysis, aiming to extract and concentrate the target analyte from the complex sample matrix and remove potential interferences. For this compound and other pesticides in environmental samples, a variety of extraction techniques are employed.
Traditional methods include solvent extraction, where the sample is mixed with an organic solvent using a homogenizer or sonicator. researchgate.net However, modern techniques focus on miniaturization and reducing solvent consumption, in line with the principles of green analytical chemistry. up.ac.za
Commonly used techniques for environmental matrices include:
Solid-Phase Extraction (SPE): This technique is widely used for cleaning up and concentrating analytes from liquid samples. It was successfully used to process drinking, well, and river water samples before analysis by a kinetic-fluorimetric method. nih.gov
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes. It is valued for its simplicity and integration of sampling, extraction, and concentration into a single step. researchgate.netup.ac.za
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become popular for pesticide residue analysis in food and agricultural products due to its speed, ease of use, and minimal solvent requirement. up.ac.za
Resin Adsorption: For certain applications, resins can be used to pre-concentrate the analyte. For instance, Amberlite XAD-4 resin has been used to extract this compound from water, food grains, and vegetable samples prior to spectrofluorometric analysis. researchgate.net
A simple preparation method for fruit and vegetable samples involved mashing them with a mixture of acetone and deionized water, followed by straining and centrifugation to separate the liquid extract for analysis. ijcrt.org The choice of the sample preparation technique depends on the analyte's properties, the complexity of the matrix, and the sensitivity requirements of the subsequent analytical method.
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. For the analysis of organophosphorus pesticides like this compound in aqueous samples, SPME coupled with gas chromatography-mass spectrometry (GC-MS) has proven to be an effective method oup.comresearchgate.net.
The selection of the fiber coating is a critical parameter in SPME. For organophosphorus pesticides, polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers have been shown to be highly suitable oup.com. The extraction efficiency is influenced by several factors, including temperature, extraction time, agitation, and the ionic strength of the sample solution. Optimized conditions often involve heating the sample to facilitate the release of analytes and stirring to enhance mass transfer to the fiber. For instance, a study on 23 organophosphorus pesticides, including this compound, in surface water identified the optimal extraction temperature to be 60°C with an extraction time of 45 minutes oup.com.
The method's performance is evaluated through validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. For this compound in water, a linear range of 0.05–10 µg/L has been established, with a detection limit between 0.7–50 ng/L oup.comresearchgate.net. In another study focusing on five organophosphorus pesticides in various food and water samples, the detection limit for this compound was found to be in the range of 3.0 to 10.0 µg/L nih.gov. Recoveries for this compound in spiked surface water samples have been reported to be between 71% and 104%, demonstrating the method's accuracy in complex matrices oup.comresearchgate.net. Similarly, recovery rates of 82% to 98% have been achieved for this compound in spiked water samples in other studies nih.gov.
Table 1: SPME Method Parameters and Performance for this compound Analysis in Water
| Parameter | Value | Reference |
|---|---|---|
| Fiber Type | PDMS/DVB | oup.com |
| Extraction Temperature | 60°C | oup.com |
| Extraction Time | 45 min | oup.com |
| Linear Range | 0.05–10 µg/L | oup.com |
| Limit of Detection (LOD) | 0.7–50 ng/L | oup.comresearchgate.net |
| Recovery | 71–104% | oup.comresearchgate.net |
Ultrasonic Extraction (USE)
Ultrasonic Extraction (USE), also known as sonication, utilizes high-frequency sound waves to create cavitation bubbles in a solvent, which upon collapsing, generate localized high pressure and temperature, thereby enhancing the extraction of analytes from a solid matrix. This technique is recognized for its efficiency, reduced extraction time, and lower solvent consumption compared to traditional methods.
USE is frequently employed for the extraction of pesticides from soil and sediment samples. The effectiveness of the extraction depends on the choice of solvent, sonication time, and temperature. For instance, a 15-minute ultrasonic extraction of a 0.5-g soil sample with 5 ml of methanol has been used as a preliminary step before SPME analysis for certain organophosphorus pesticides nih.gov.
Validation studies for USE of herbicides in soil have demonstrated high extraction efficiencies, with mean percent recoveries ranging from 82.1% to 93.8% researchgate.net. For organophosphorus pesticides in soil, recoveries have been reported to range from 72% to 123% when USE is coupled with SPME nih.gov. The combination of USE with other analytical techniques provides a robust method for determining pesticide residues in solid environmental matrices. While specific detailed research findings exclusively for this compound using USE were not prevalent in the immediate search results, the data for similar organophosphorus compounds suggest its applicability and efficiency.
Table 2: General Performance of Ultrasonic Extraction for Pesticides in Soil
| Parameter | Value | Reference |
|---|---|---|
| Matrix | Soil | nih.govresearchgate.net |
| Solvent | Methanol | nih.gov |
| Extraction Time | 15 min | nih.gov |
| Recovery (Herbicides) | 82.1–93.8% | researchgate.net |
| Recovery (Organophosphorus Pesticides) | 72–123% | nih.gov |
Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Method with Dispersive Solid-Phase Extraction (d-SPE)
The QuEChERS method has become a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of matrices, including environmental samples nih.gov. The method involves an initial extraction with acetonitrile (ACN) followed by a salting-out step to induce phase separation. The subsequent cleanup of the extract is performed using dispersive solid-phase extraction (d-SPE), where a sorbent is added to the extract to remove interfering matrix components.
For water samples, the QuEChERS procedure is adapted by adding ACN and a salt mixture (commonly magnesium sulfate and sodium chloride) to the sample, followed by vortexing and centrifugation scielo.br. The supernatant is then subjected to d-SPE cleanup. The choice of d-SPE sorbent is crucial for removing matrix interferences without compromising the recovery of the target analytes. Primary secondary amine (PSA) is a common sorbent used for this purpose scielo.br.
In a study on the determination of pesticides in agricultural water, a QuEChERS-based method was developed and validated. The limits of detection (LOD) and quantification (LOQ) for 55 pesticides were in the range of 0.02–3.0 μg L⁻¹ and 0.1–9.9 μg L⁻¹, respectively mdpi.com. For water analysis, recoveries for a range of pesticides have been reported to be between 80% and 117% scielo.br. While specific data for this compound in environmental matrices using QuEChERS is not extensively detailed in the provided search results, the broad applicability and high recovery rates of the method for other pesticides suggest its suitability for this compound analysis.
Table 3: QuEChERS Method Performance for Pesticide Analysis in Water
| Parameter | Value | Reference |
|---|---|---|
| Matrix | Agricultural Water | mdpi.com |
| Extraction Solvent | Acetonitrile | scielo.brmdpi.com |
| d-SPE Sorbent | Primary Secondary Amine (PSA) | scielo.br |
| Limit of Detection (LOD) | 0.02–3.0 µg L⁻¹ | mdpi.com |
| Limit of Quantification (LOQ) | 0.1–9.9 µg L⁻¹ | mdpi.com |
| Recovery | 80–117% | scielo.br |
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample preparation technique for the extraction and pre-concentration of organic compounds, including pesticides, from aqueous samples researchgate.net. The method involves passing the sample through a cartridge containing a solid sorbent that retains the analytes of interest. The retained analytes are then eluted with a small volume of an appropriate solvent.
For the analysis of this compound and other pesticides in water, C18 (octadecyl bonded silica) cartridges are commonly employed researchgate.netscielo.br. The selection of the sorbent is based on the polarity of the target analyte and the nature of the sample matrix. After passing the water sample through the conditioned cartridge, the adsorbed analytes are typically eluted with a solvent like ethyl acetate researchgate.net.
The performance of the SPE method is demonstrated through validation parameters. For a multi-residue analysis of pesticides in drinking water, which included this compound, acceptable recoveries ranging from 80% to 120% were obtained using C18 cartridges researchgate.net. In another study focusing on pesticide residues in groundwater, a method using C18 cartridges reported recoveries between 60.3% and 107.7%, with a limit of quantification of 0.2 μg L⁻¹ for the analyzed pesticides scielo.br. These findings indicate that SPE is a reliable and effective method for the determination of this compound in environmental water samples.
Table 4: SPE Method Parameters and Performance for this compound Analysis in Water
| Parameter | Value | Reference |
|---|---|---|
| Matrix | Drinking Water, Groundwater | researchgate.netscielo.br |
| Sorbent | C18 (Octadecyl bonded silica) | researchgate.netscielo.br |
| Elution Solvent | Ethyl Acetate | researchgate.net |
| Limit of Quantification (LOQ) | 0.2 µg L⁻¹ | scielo.br |
| Recovery | 80–120% | researchgate.net |
| Recovery | 60.3–107.7% | scielo.br |
Remediation and Management Strategies for Quinalphos Methyl Contamination
Bioremediation Approaches
Bioremediation leverages natural biological processes to decontaminate polluted environments. frontiersin.org In the context of Quinalphos-methyl contamination, this primarily involves harnessing the catabolic diversity of soil microorganisms that can utilize the pesticide as a source of nutrients. nih.gov
Microbial degradation is a key bioremediation strategy that relies on the ability of various bacteria and fungi to break down complex organic molecules like this compound. internationaljournalofmicrobialscience.com Several studies have focused on isolating and characterizing microbial strains with the capacity to degrade this organophosphate insecticide, paving the way for their potential application in cleaning up contaminated sites. nih.govresearchgate.net
Researchers have successfully isolated several bacterial strains from pesticide-contaminated soils that demonstrate the ability to degrade this compound. These microorganisms utilize the pesticide as a source of carbon and energy for their growth. nih.govnih.gov Through morphological, biochemical, and 16S rRNA gene sequence analysis, several key genera and species have been identified.
Ochrobactrum sp. : A bacterial strain identified as Ochrobactrum sp. strain HZM was isolated from pesticide-contaminated soil samples. nih.govresearchgate.net This strain is capable of utilizing Quinalphos (B1678678) as a sole source of carbon and energy and can also degrade other organophosphate pesticides like profenofos, parathion-methyl, and chlorpyrifos (B1668852). nih.govresearchgate.net
Bacillus sp. : Species of the genus Bacillus have been isolated from contaminated soils and have shown the capability to degrade Quinalphos. nih.govresearchgate.net One study identified a strain closely related to Bacillus subtilis that could utilize Quinalphos as its sole carbon and energy source. nih.govresearchgate.net Another study reported the potential of Bacillus thuringiensis in Quinalphos degradation. researchgate.net
Pseudomonas sp. : Various strains of Pseudomonas have been isolated from agricultural soils, such as those from grape rhizospheres, and have demonstrated the ability to degrade Quinalphos. nih.govresearchgate.netijcmas.com One particular strain, identified as Pseudomonas aeruginosa Q10, was found to be highly efficient in this degradation. researchgate.net
Enterobacter cloacae : This bacterium has also been identified as a potent degrader of Quinalphos. jabonline.inresearchgate.net Strains of Enterobacter cloacae have been isolated from farmland soil and have been the subject of studies to enhance their degradation efficiency. researchgate.netjabonline.in
Table 1: Isolated Microorganisms with this compound Degradation Capability
| Microorganism | Source of Isolation | Key Characteristics |
|---|---|---|
| Ochrobactrum sp. strain HZM | Pesticide-contaminated soil | Can utilize Quinalphos as a sole carbon and energy source; also degrades other organophosphates. nih.govresearchgate.net |
| Bacillus subtilis | Soil from a grapevine garden | Gram-positive, rod-shaped bacterium; can utilize Quinalphos as its sole carbon and energy source. nih.govscialert.net |
| Pseudomonas sp. | Grape rhizosphere soil | Can tolerate and degrade high concentrations of Quinalphos. ijcmas.com |
| Enterobacter cloacae | Farmland soil | Efficient in degrading Quinalphos, with enhanced capabilities when immobilized. jabonline.injabonline.in |
The microbial degradation of this compound is primarily an enzymatic process. The key enzyme responsible for the initial breakdown of the pesticide is a hydrolase. nih.gov Cell-free extracts of Ochrobactrum sp. strain HZM grown on Quinalphos have been shown to contain quinalphos hydrolase activity. nih.govresearchgate.net This enzyme catalyzes the hydrolysis of the pesticide, which is a crucial detoxification step as it reduces the toxicity of the compound. internationaljournalofmicrobialscience.com The hydrolysis of Quinalphos by these microbial enzymes typically results in the formation of metabolites such as 2-hydroxyquinoxaline (B48720) and diethyl phosphate (B84403). nih.govresearchgate.net In the case of degradation by Bacillus subtilis, the main metabolite identified was quinoxaline (B1680401). nih.govscialert.net
The efficiency of microbial degradation of this compound is influenced by several environmental factors. jabonline.in Researchers have conducted studies to determine the optimal conditions for maximizing the degradation rate by specific microbial strains.
pH: The pH of the medium plays a critical role in the microbial degradation of Quinalphos. For Ochrobactrum sp. strain HZM, the optimal pH for degradation was found to be 7.0. nih.govresearchgate.net Similarly, for Enterobacter cloacae, a pH of 7 was found to be ideal. jabonline.injabonline.in Studies with Bacillus subtilis showed maximum degradation at a pH of 7.5. nih.govscialert.net A Pseudomonas strain exhibited optimal degradation in a pH range of 6.0 to 8.0. ijcmas.com
Temperature: Temperature is another crucial parameter affecting microbial activity and, consequently, pesticide degradation. The optimal temperature for Quinalphos degradation by Ochrobactrum sp. strain HZM was determined to be 27°C. nih.govresearchgate.net For Bacillus subtilis and Enterobacter cloacae, the optimal temperature range was found to be 35-37°C and 35°C, respectively. jabonline.innih.govjabonline.inscialert.net A Pseudomonas strain showed high degradation rates at both 30°C and 35°C. ijcmas.com
Co-substrates: The presence of additional carbon and nitrogen sources can influence the rate of Quinalphos degradation. In studies with Bacillus subtilis, the addition of glucose as a carbon source and yeast extract as a nitrogen source marginally improved the degradation rate. nih.govscialert.net Similarly, a Pseudomonas strain showed significantly higher degradation of Quinalphos in the presence of glucose (90.4%) compared to its absence (38.2%). ijcmas.com For Enterobacter cloacae, a glucose concentration of approximately 1% was found to be optimal. jabonline.injabonline.in
Inoculum Density: The concentration of the microbial culture used for inoculation also affects the degradation efficiency. For Bacillus subtilis, maximum degradation was observed with an inoculum of 1.0 optical density. nih.govscialert.net
Table 2: Optimal Conditions for this compound Biodegradation by Different Bacterial Strains
| Parameter | Ochrobactrum sp. strain HZM | Bacillus subtilis | Pseudomonas sp. | Enterobacter cloacae |
|---|---|---|---|---|
| pH | 7.0 nih.govresearchgate.net | 7.5 nih.govscialert.net | 6.0 - 8.0 ijcmas.com | 7.0 jabonline.injabonline.in |
| Temperature (°C) | 27 nih.govresearchgate.net | 35 - 37 nih.govscialert.net | 30 - 35 ijcmas.com | 35 jabonline.injabonline.in |
| Co-substrate | - | Glucose, Yeast Extract nih.govscialert.net | Glucose ijcmas.com | 1% Glucose jabonline.injabonline.in |
| Inoculum Density (OD) | - | 1.0 nih.govscialert.net | - | - |
To improve the efficiency and applicability of microbial degradation, researchers have explored the use of immobilized cell systems. jabonline.in Immobilization involves entrapping microbial cells within a matrix, which can enhance their stability and reusability. researchgate.net Studies with Enterobacter cloacae have shown that immobilized cells exhibit a significantly higher rate of Quinalphos degradation compared to free-floating cells. jabonline.injabonline.in Immobilized E. cloacae cells were found to be 9%-15% more efficient in degrading the pesticide. researchgate.netjabonline.in This technology is considered a promising approach for the bioremediation of pesticide-contaminated environments. jabonline.in
The ultimate goal of bioremediation is the complete mineralization of the pollutant, which means its conversion into harmless inorganic compounds like carbon dioxide, water, and mineral salts. Studies on Ochrobactrum sp. strain HZM have indicated that this bacterium is capable of the complete mineralization of Quinalphos. nih.govresearchgate.net The organism first hydrolyzes Quinalphos into 2-hydroxyquinoxaline and diethyl phosphate, which are then further utilized as carbon sources, leading to their complete breakdown. nih.govresearchgate.net This demonstrates the potential of certain microbial strains to not only detoxify but also completely remove this compound from the environment. nih.gov
Phytoremediation Potential
Phytoremediation is an emerging technology that utilizes green plants to remove, degrade, or contain contaminants from soil and water. iamcountryside.com This approach is considered a cost-effective and environmentally friendly alternative to traditional remediation methods. researchgate.net For pesticide contamination, mechanisms can include phytoextraction (uptake and accumulation of contaminants into plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and phytostimulation (enhancement of microbial degradation in the plant's root zone). uwo.ca
While plants like Indian mustard (Brassica juncea), sunflower (Helianthus annuus), and various grasses have shown potential for remediating soils contaminated with different pesticides and heavy metals, specific research identifying plant species for the effective phytoremediation of this compound is limited. iamcountryside.comuwo.ca However, the broad category of organophosphate pesticides can be degraded by plant-associated microbes and plant enzymes. bbrc.inresearchgate.net One study identified an endophytic bacterium, Bacillus sp. Fcl1, which can tolerate quinalphos and alleviate its toxic effects in cowpea (Vigna unguiculata), suggesting that microbe-assisted phytoremediation could be a viable strategy. nih.gov Further research is needed to identify specific plant species capable of directly up-taking and degrading this compound to establish effective phytoremediation protocols.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). biotechrep.irnih.gov AOPs are considered highly effective for treating persistent and toxic contaminants like pesticides, which are often resistant to conventional treatment methods. biotechrep.ir Among the various AOPs, heterogeneous photocatalysis has emerged as a particularly promising technology for the degradation of quinalphos. land8.commdpi.com
Photocatalytic Degradation
Photocatalytic degradation involves the acceleration of a photoreaction in the presence of a semiconductor catalyst. When the semiconductor material is irradiated with light of sufficient energy, it generates electron-hole pairs, which react with water and oxygen to produce reactive oxygen species (ROS), primarily hydroxyl radicals. These radicals are powerful oxidizing agents that can break down complex organic molecules like quinalphos into simpler, less toxic compounds, and ultimately lead to complete mineralization into CO2, water, and inorganic acids. biotechrep.irmdpi.com
Catalyst Development and Application (e.g., TiO2-based nanocomposites, ZnO/MgO, ZnO/SnO2)
The efficiency of photocatalytic degradation is heavily dependent on the type of catalyst used. Research has focused on developing novel nanocomposite materials to enhance catalytic activity, particularly under visible light.
TiO2-based Nanocomposites: Titanium dioxide (TiO2) is a widely studied photocatalyst due to its stability, low cost, and high activity. land8.com However, its large bandgap limits its activation to the UV region. researchgate.net To overcome this, TiO2 has been doped with other elements. For instance, an Fe/S co-doped TiO2 nanocomposite has demonstrated remarkable efficiency, achieving complete mineralization of quinalphos in just 12 minutes under visible light irradiation. mdpi.com Another study reported 98.09% degradation of quinalphos in 180 minutes using Mn-N-Co doped TiO2. land8.com
ZnO/MgO Nanocomposites: Zinc oxide (ZnO) is another effective semiconductor photocatalyst. land8.com When combined with magnesium oxide (MgO), the resulting ZnO/MgO nanocomposite shows enhanced photocatalytic performance. Studies have shown that this composite can achieve 98% degradation of a 20 ppm quinalphos solution within 40 minutes under direct sunlight at a neutral pH. mdpi.com
ZnO/SnO2 Nanocomposites: The coupling of ZnO with tin oxide (SnO2) has proven to be highly effective for quinalphos degradation. bbrc.inresearchgate.net Research indicates that a ZnO/SnO2 nanocomposite can degrade 98% of a 30 ppm quinalphos solution in just 30 minutes under sunlight. bbrc.inresearchgate.net Comparative studies have found that the photocatalytic efficiency of ZnO/SnO2 is superior to that of ZnO/MgO, achieving higher removals of Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD). iamcountryside.comland8.com
Interactive Data Table: Performance of Different Photocatalysts in Quinalphos Degradation
| Catalyst | Initial Quinalphos Conc. | Degradation Efficiency | Time | Light Source | Citation |
|---|---|---|---|---|---|
| Fe/S/TiO2 | 30 ppm | Complete Mineralization | 12 min | Visible Light | mdpi.com |
| ZnO/SnO2 | 30 ppm | 98% | 30 min | Sunlight | bbrc.inresearchgate.net |
| ZnO/MgO | 20 ppm | 98% | 40 min | Sunlight | mdpi.com |
| GO-ZnO | Not Specified | 98% | 45 min | UV Irradiation | researchgate.net |
| TiO2 | 5 mg/L | ~100% | 24 hours | Not Specified | researchgate.net |
Influence of pH and Catalyst Dosage on Efficiency
The efficiency of the photocatalytic process is significantly influenced by operational parameters such as the pH of the solution and the dosage of the catalyst.
Influence of pH: The pH of the aqueous solution affects the surface charge of the photocatalyst and the chemical form of the pollutant. For ZnO/SnO2 nanocomposites, the maximum degradation (100%) of quinalphos was achieved at a neutral pH of 7. land8.com The efficiency decreased in more alkaline conditions, dropping to 85% at pH 10. land8.com In contrast, for TiO2-mediated degradation, a higher rate was observed at a slightly alkaline pH of 8. researchgate.net Another study using TiO2 found the photodecomposition rate was significantly higher under slightly acidic conditions (pH 6). nih.gov
Influence of Catalyst Dosage: The concentration of the catalyst is a critical factor. Increasing the catalyst dosage generally increases the number of active sites available for the reaction, thus enhancing the degradation rate. land8.com However, beyond an optimal dosage, the efficiency may decrease due to increased turbidity of the solution, which scatters light and reduces its penetration. For the ZnO/SnO2 nanocomposite, the highest degradation of 100% in 30 minutes was achieved with a dosage of 0.2 mg in the test solution. land8.com For ZnO/MgO, a dosage of 4 mg/L was used to achieve 98% degradation. mdpi.com In the case of TiO2, a higher degradation rate was observed with a concentration of 1.5 g/L. researchgate.net
Interactive Data Table: Optimal Conditions for Quinalphos Degradation
| Catalyst | Optimal pH | Optimal Dosage | Degradation Efficiency | Time | Citation |
|---|---|---|---|---|---|
| ZnO/SnO2 | 7 | 0.2 mg (in test vol.) | 100% | 30 min | land8.com |
| ZnO/MgO | 7 | 0.4 mg (in test vol.) | 80% | 30 min | land8.com |
| TiO2 | 8 | 1.5 g/L | High | Not Specified | researchgate.net |
| TiO2 | 6 | 0.5 g/L | 89.67% | 3 hours | nih.gov |
Reaction Kinetics of Photocatalytic Processes
The kinetics of photocatalytic degradation of quinalphos typically follow a pseudo-first-order model. The Langmuir-Hinshelwood model is also often used to describe the relationship between the initial degradation rate and the initial concentration of the pollutant. nih.govmdpi.com For the degradation of quinalphos using an Fe/S/TiO2 nanocomposite, the reaction followed pseudo-first-order kinetics with a rate constant (k) determined to be 0.046 x 10⁻³ min⁻¹. mdpi.com Another study investigating TiO2-mediated degradation calculated a pseudo-first-order rate constant of 0.00567 min⁻¹. nih.govresearchgate.net
Recycling and Stability of Photocatalysts
For practical and economic application in water treatment, the stability and reusability of the photocatalyst are crucial. The ability to easily separate the catalyst from the treated water and reuse it for multiple cycles without a significant loss of activity is a key advantage.
The ZnO/MgO nanocomposite has been shown to be easily separated and reused for up to five cycles with no discernible change in its photocatalytic activity. mdpi.com
Similarly, the ZnO/SnO2 nanocomposite has demonstrated good stability and can be utilized for multiple cycles. bbrc.inresearchgate.netland8.com
The Fe/S/TiO2 photocatalyst has exhibited excellent stability, proving effective for twelve cycles of use. mdpi.com
This high stability and recyclability underscore the potential of these nanocomposites for sustainable and cost-effective water treatment applications. land8.com
Mineralization Assessment (Total Organic Carbon Reduction)
The mineralization of this compound, the complete breakdown of the organic pesticide into inorganic compounds such as carbon dioxide, water, and mineral salts, is a critical indicator of its successful remediation. A key metric for assessing mineralization is the reduction in Total Organic Carbon (TOC). A significant decrease in TOC confirms that the contaminant is not merely being transformed into intermediate organic byproducts, which could still be harmful, but is being entirely removed from the environment.
Several advanced remediation studies have demonstrated substantial TOC reduction during the degradation of Quinalphos. In a photocatalytic degradation study using a Graphene Oxide-Zinc Oxide (GO-ZnO) nanocomposite, a mineralization rate of 90% was achieved within 90 minutes of irradiation. nih.govresearchgate.net This indicates that the majority of the organic carbon from the Quinalphos molecule was converted into inorganic carbon.
Table 1: Research Findings on TOC Reduction during Quinalphos Degradation
| Catalyst/Method | Duration | TOC Reduction (%) | Source(s) |
|---|---|---|---|
| GO-ZnO Nanocomposite | 90 minutes | 90% | nih.govresearchgate.net |
| ZnO/SnO2 Nanocomposite | Not Specified | 98% | irost.ir |
Other Remediation Technologies
Beyond bioremediation, several other technologies are being explored for the remediation of soil and water contaminated with this compound. These methods often involve chemical or physical processes to degrade, separate, or remove the pesticide from the environmental matrix.
Chemical Treatment
Chemical treatment methods, particularly Advanced Oxidation Processes (AOPs), have shown significant promise for the degradation of Quinalphos. mdpi.com AOPs utilize highly reactive species, most notably hydroxyl radicals (•OH), to oxidize and break down complex organic molecules into simpler, less toxic substances, and ultimately, to mineralize them. mdpi.comresearchgate.net
Photocatalysis, a type of AOP, has been extensively studied for Quinalphos degradation. This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, upon exposure to a light source (e.g., UV or sunlight), generates the reactive oxygen species that degrade the pesticide. jwent.net
Research has demonstrated high degradation efficiencies for Quinalphos using various photocatalytic systems:
GO-ZnO Nanoflowers: Achieved 98% degradation of Quinalphos within 45 minutes under irradiation at a pH of 6. nih.govresearchgate.net
ZnO/SnO2 Nanocomposite: Showed 100% degradation in 30 minutes with a 0.2 mg dose of the catalyst. irost.ir
Fe/S/TiO2 Nanocomposite: Resulted in complete degradation and mineralization in just 12 minutes under visible light. jwent.net
The degradation of Quinalphos via these pathways involves the cleavage of the C-O bond, initially forming intermediates such as quinoxaline and O, O-diethyl hydroxylphosphorothioate. jwent.net These intermediates are then further broken down into non-toxic compounds. jwent.net The effectiveness of chemical oxidation is dependent on factors like the type of catalyst, pH, and the intensity of the light source. irost.ir
Table 2: Efficacy of Different Photocatalysts in Quinalphos Degradation
| Photocatalyst | Degradation Efficiency (%) | Time | Source(s) |
|---|---|---|---|
| GO-ZnO | 98% | 45 minutes | nih.govresearchgate.net |
| ZnO/SnO2 | 100% | 30 minutes | irost.ir |
| Fe/S/TiO2 | Complete | 12 minutes | jwent.net |
Soil Flushing
Soil flushing is an in situ remediation technique that involves extracting contaminants from the soil using water or a suitable aqueous solution. frtr.govclu-in.org The process includes the injection or application of the flushing solution into the contaminated zone, where it mobilizes the contaminants through mechanisms like solubilization or chemical reaction. youtube.compurdue.edu The contaminant-laden fluid is then collected by extraction wells for above-ground treatment and potential recycling. frtr.govpurdue.edu
The effectiveness of soil flushing depends on several factors, including the soil's physical properties (e.g., permeability), the contaminant's affinity for soil particles, and its water solubility. frtr.gov Flushing solutions can range from plain water to more complex mixtures containing surfactants, cosolvents, or chelating agents to enhance the mobilization of strongly bound or less soluble contaminants. clu-in.org
While soil flushing has been proven effective for a wide range of organic and inorganic pollutants, specific studies detailing its application for this compound contaminated soil are limited. frtr.gov However, research on the adsorption and desorption of Quinalphos in various agricultural soils has shown that its leaching potential is higher in soils with low organic matter content when flushed with water. researchgate.net This suggests that soil flushing could be a potentially viable technology for Quinalphos remediation, particularly in sandy soils where the pesticide is less strongly adsorbed. The selection of an appropriate flushing solution would be crucial to optimize its removal efficiency.
Electro-kinetic Remediation
Electro-kinetic remediation is an in situ technology that uses a low-intensity direct electrical current to remove organic and inorganic pollutants from soil and sediment, particularly in low-permeability materials like clay. epa.govgeoengineer.org The process involves placing electrodes (an anode and a cathode) into the contaminated soil mass. The applied electric field induces the movement of contaminants towards the electrodes through two primary mechanisms: electromigration (movement of charged ions) and electro-osmosis (bulk movement of soil pore water). clu-in.org The contaminants are then collected at the electrodes and pumped out for treatment. geoengineer.orgyoutube.com
This technology is applicable for a range of contaminants, including radionuclides, heavy metals, and hydrocarbons. geoengineer.org The effectiveness can be enhanced by adding conditioning fluids or surfactants to the soil to increase the solubility and mobility of the target pollutants. mdpi.com
Currently, there is a lack of specific field data on the application of electro-kinetic remediation for this compound. However, given that the technology is designed to treat organic contaminants, it represents a potential remediation strategy. epa.gov The slightly polar nature of the organophosphate molecule could potentially allow it to be mobilized by the electro-osmotic flow. Further research and treatability studies would be necessary to determine the efficacy, optimal operating conditions, and potential for enhancement with solubilizing agents for the successful remediation of this compound contaminated soils.
Supercritical Fluid Extraction
Supercritical Fluid Extraction (SFE) is a remediation and analysis technique that uses a supercritical fluid—most commonly carbon dioxide (CO2)—as a solvent. A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, endowing it with properties of both a liquid and a gas. This allows it to penetrate porous solids like soil while retaining the dissolving power of a liquid. SFE is considered an environmentally friendly methodology due to the use of non-toxic CO2. nih.gov
The process involves passing supercritical CO2 through the contaminated soil matrix. The this compound dissolves into the fluid, which is then depressurized, causing the CO2 to return to a gaseous state and release the extracted pesticide for collection. The efficiency of SFE can be optimized by adjusting parameters such as pressure, temperature, and the use of co-solvents (modifiers) like methanol. nih.gov
While primarily used for sample preparation in residue analysis, SFE has potential as an ex situ soil remediation technology. Research on the extraction of a wide range of pesticides, including organophosphorous insecticides, from soil has demonstrated high efficiency (80.4–106.5%) and precision. nih.gov A specific study on the SFE of 68 pesticides from a spinach matrix provided concrete data for Quinalphos.
Table 3: Supercritical Fluid Extraction Conditions and Recovery for Quinalphos
| Parameter | Condition |
|---|---|
| Supercritical Fluid | CO2 |
| Extraction Pressure | 15 MPa |
| Extraction Temperature | 40°C |
| Extraction Time | 30 minutes |
| Recovery Rate (%) | >70% |
Data from a study on fortified spinach samples, demonstrating the extractive capability of SFE for Quinalphos. jascoinc.com
These results indicate that SFE is a highly effective method for separating Quinalphos from a complex matrix, suggesting its strong potential as a selective and efficient technology for the remediation of contaminated soil. sigmaaldrich.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-hydroxyquinoxaline |
| Diethyl phosphate |
| Carbon dioxide |
| Zinc Oxide |
| Titanium Dioxide |
| Iron |
| Sulfur |
| Methanol |
| O, O-diethyl hydroxylphosphorothioate |
Future Research Directions and Environmental Stewardship
Development of Novel Degradation Pathways and Microorganisms
The effective neutralization of quinalphos-methyl relies heavily on understanding and harnessing microbial degradation processes. The primary detoxification mechanism involves the hydrolytic cleavage of the pesticide's phosphoester bond. Research has identified several microorganisms with the capacity to break down this compound, often utilizing it as a source of carbon and energy. researchgate.netnih.gov
Studies have successfully isolated bacteria from contaminated soil, such as Bacillus and Pseudomonas species, that can degrade over 80% of quinalphos (B1678678) in laboratory settings within 17 days. researchgate.net One strain, Ochrobactrum sp. strain HZM, has demonstrated the ability to degrade quinalphos via hydrolysis, producing metabolites like 2-hydroxyquinoxaline (B48720) and diethyl phosphate (B84403), which it can further utilize. researchgate.netnih.gov Other identified degrading microbes include Bacillus thuringiensis and fungi like Cunninghamella elegans. bohrium.comresearchgate.net The fungus C. elegans was able to degrade 92% of quinalphos in seven days, producing ten different metabolites. researchgate.net The efficiency of these degradation processes is influenced by environmental conditions such as pH and temperature, with optimal ranges identified for specific strains. bohrium.comijcmas.com
Future research is directed towards discovering and characterizing novel microbes and the enzymes they employ for degradation. The identification of the genes responsible for producing these enzymes, such as organophosphate hydrolase, is crucial for potentially engineering microorganisms with enhanced bioremediation capabilities. researchgate.netacs.org Exploring both aerobic and anaerobic degradation pathways will be vital for creating versatile microbial consortia applicable to diverse contaminated environments. researchgate.net
Table 1: Microorganisms Capable of Degrading this compound
| Microorganism | Degradation Efficiency | Key Metabolites Identified | Optimal Conditions |
| Pseudomonas sp. | >80% in 17 days researchgate.net | 2-hydroxyquinoxaline ijcmas.com | pH 6.0-8.0, Temp 30-35°C ijcmas.com |
| Bacillus sp. / Bacillus thuringiensis | >87% in 17 days researchgate.net | Not specified | pH 6.5-7.5, Temp 35-37°C bohrium.com |
| Ochrobactrum sp. strain HZM | Complete mineralization researchgate.netnih.gov | 2-hydroxyquinoxaline, diethyl phosphate researchgate.netnih.gov | pH 7.0, Temp 27°C nih.gov |
| Cunninghamella elegans | 92% in 7 days researchgate.net | Ten different metabolites researchgate.net | Not specified |
Comprehensive Ecotoxicological Modeling and Risk Assessment
To fully grasp the environmental risks posed by this compound, comprehensive ecotoxicological modeling is essential. These models help predict the pesticide's persistence, potential for bioaccumulation, and how it moves through the environment. epa.gov Quinalphos has been found to persist in the environment, with residues detected in surface water and sediment. researchgate.netresearchgate.net
Risk assessments often use toxicity data to predict environmental impact. For instance, quinalphos is recognized as posing a high risk to aquatic organisms. diva-portal.orgnih.gov Studies have shown it can cause DNA damage and oxidative stress in fish like zebrafish even at low concentrations. dergipark.org.tr However, standard toxicity tests may not capture the full scope of sublethal effects or the complexities of ecosystem-level impacts. epa.govnih.gov
Table 2: Acute Toxicity of Quinalphos to Select Aquatic Organisms
| Organism | Endpoint | Value (µg/L) |
| Fish | LC50 | Varies by species |
| Invertebrates (e.g., Daphnia) | EC50 | Varies by species |
(Note: Specific LC50/EC50 values for quinalphos vary widely depending on the species and test conditions. It is consistently categorized as highly toxic to aquatic life.)
Advanced Remediation Technology Integration
Addressing this compound contamination requires innovative and integrated remediation strategies that are more effective than conventional methods. nih.govnih.gov While microbial bioremediation is a cornerstone technology, its performance can be significantly improved by combining it with other physical and chemical processes. mdpi.comresearchgate.net
Advanced technologies include the use of nanomaterials for photocatalytic degradation. For example, a Fe/S/TiO2 nanocomposite has been shown to degrade 99% of quinalphos in just 12 minutes under sunlight. jwent.net Integrating such advanced oxidation processes with bioremediation can create a synergistic effect, leading to faster and more complete decontamination. nih.govresearchgate.net
Another promising approach is phytoremediation, which uses plants to remove, degrade, or stabilize contaminants. mdpi.com Plants like Zea mays (corn) and Cucurbita pepo (pumpkin) have been studied for their ability to accumulate various pesticides. mdpi.com The effectiveness of phytoremediation can be enhanced by inoculating the plants with pesticide-degrading bacteria, creating a powerful plant-microbe system for cleaning up contaminated soils. mdpi.com Future research will focus on optimizing these integrated systems for large-scale field applications and ensuring their long-term effectiveness and sustainability. nih.govresearchgate.net
Global Environmental Monitoring and Regulatory Science Paradigms for Organophosphates
The widespread use and potential for long-range transport of organophosphates like this compound necessitate a global and harmonized approach to environmental monitoring and regulation. nih.gov Residues of quinalphos have been detected in various environmental compartments, including surface water, indicating the need for robust monitoring programs. researchgate.netnih.gov
Modern analytical methods allow for the detection of minute concentrations of these pesticides, which is fundamental for effective monitoring. who.int However, monitoring data alone is not sufficient. A shift in regulatory science is required, moving from assessments based on single chemicals to a more holistic approach that considers the risks of chemical mixtures and chronic low-level exposures. nottingham.ac.ukmdpi.com The current paradigm, often focused on acetylcholinesterase (AChE) inhibition as a key indicator of toxicity, may not be protective against other adverse effects, such as developmental neurotoxicity. nih.govplos.org
Future regulatory frameworks should be more proactive, incorporating principles of green chemistry to encourage the development of safer alternatives. mdpi.com Establishing international consensus on standards, such as Maximum Residue Limits (MRLs), and fostering global data-sharing networks are critical. plos.org This collaborative, risk-based approach is essential for the sustainable management of organophosphate pesticides and the protection of global environmental health. mdpi.comepa.gov
Q & A
Q. What are the key methodological considerations for synthesizing and characterizing Quinalphos-methyl in laboratory settings?
Synthesis of this compound involves the dechlorination reaction of 2-hydroxyquinazoline with dimethyl phosphorochloridothioate, producing C10H11N2O3PS (molecular weight: 270.25) . For characterization, researchers should employ nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess purity (>95% recommended). Reproducibility requires detailed documentation of reaction conditions (e.g., temperature, solvent ratios) and validation against reference standards .
Basic Research Question
Q. How can researchers validate the accuracy of analytical techniques (e.g., GC-MS, LC-MS) for detecting this compound in environmental samples?
Method validation should include:
- Calibration curves using certified reference materials across expected concentration ranges.
- Recovery studies spiking matrices (soil, water) with known this compound concentrations to assess extraction efficiency (target: 70–120%).
- Limit of detection (LOD) and quantification (LOQ) calculations via signal-to-noise ratios (3:1 and 10:1, respectively).
- Cross-validation with alternative methods (e.g., immunoassays) to address false positives/negatives .
Basic Research Question
Q. What experimental models are suitable for studying this compound’s acute toxicity mechanisms in non-target organisms?
Use in vitro models (e.g., human hepatocyte cell lines) to assess acetylcholinesterase inhibition kinetics, ensuring exposure durations (24–72 hours) align with environmental persistence data. For in vivo studies, select model organisms like Daphnia magna (OECD Test 202) or zebrafish embryos, quantifying LC50 values and behavioral endpoints. Include positive controls (e.g., chlorpyrifos) to benchmark potency .
Advanced Research Question
Q. How can researchers optimize photocatalytic degradation protocols for this compound to minimize ecotoxic byproducts?
Design experiments using TiO2- or ZnO-based catalysts under UV/visible light. Monitor degradation efficiency via HPLC-MS/MS, identifying intermediates (e.g., quinoline derivatives) through fragmentation patterns. Kinetic modeling (pseudo-first-order rate constants) and toxicity assays (Microtox®) are critical to confirm byproduct detoxification. Compare catalyst doping strategies (e.g., nitrogen-doped TiO2) to enhance efficiency .
Advanced Research Question
Q. What strategies resolve contradictions in published data on this compound’s bioaccumulation potential across trophic levels?
Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., lipid content in organisms, pH-dependent hydrolysis rates). Reanalyze datasets with meta-regression models, stratifying by ecosystem type (aquatic vs. terrestrial) and exposure duration. Validate findings through controlled mesocosm studies, ensuring standardized biomarker measurements (e.g., bioconcentration factors) .
Advanced Research Question
Q. How can multi-omics approaches elucidate this compound’s subchronic effects on non-target species’ epigenomes and metabolomes?
Integrate RNA sequencing (transcriptome), LC-MS-based metabolomics, and methylated DNA immunoprecipitation sequencing (MeDIP-seq) to profile molecular responses. Use pathway enrichment tools (e.g., KEGG, GO) to link dysregulated genes/metabolites (e.g., oxidative stress markers) to epigenetic modifications. Validate hypotheses via CRISPR-Cas9 knockout models targeting candidate genes .
Advanced Research Question
Q. What computational frameworks predict this compound’s interactions with non-target enzymes beyond acetylcholinesterase?
Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities with enzymes like carboxylesterases or cytochrome P450 isoforms. Validate predictions via in vitro inhibition assays and correlate findings with in silico ADMET profiles (e.g., SwissADME). Prioritize enzymes with conservation across species to assess ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
